B-Raf IN 13
Description
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Properties
Molecular Formula |
C19H19ClFN3O4S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C19H19ClFN3O4S/c1-4-7-29(26,27)23-14-8-12(21)9-16(18(14)20)28-15-6-5-13-17(11(15)2)19(25)24(3)10-22-13/h5-6,8-10,23H,4,7H2,1-3H3 |
InChI Key |
TUHRHIRPXIILLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=CC(=C1)F)OC2=C(C3=C(C=C2)N=CN(C3=O)C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
B-Raf IN 13: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-Raf IN 13 is a potent inhibitor of the B-Raf V600E mutant kinase, a key driver in a significant portion of human cancers. This document provides a detailed overview of the available information on this compound, including its biochemical activity. Due to the limited publicly available data specific to this compound, this guide also incorporates established methodologies and general knowledge of the B-Raf signaling pathway to offer a comprehensive technical resource. This includes representative experimental protocols and visualizations to facilitate a deeper understanding of its potential mechanism of action and to guide further research.
Introduction to B-Raf and the MAPK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway. Upon activation by upstream signals, such as growth factor binding to receptor tyrosine kinases, Ras GTPases recruit and activate Raf kinases. Activated Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.
Mutations in the BRAF gene are among the most common in human cancers, with the V600E substitution being the most prevalent. This mutation, occurring within the kinase domain, mimics phosphorylation, leading to constitutive activation of B-Raf and aberrant, sustained signaling through the MAPK pathway, thereby promoting uncontrolled cell growth and tumor development. Consequently, inhibitors targeting the B-Raf V600E mutant have become a cornerstone of targeted cancer therapy.
This compound: Biochemical Activity
Currently, the primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the B-Raf V600E mutant kinase.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | B-Raf V600E | Enzymatic Assay | 3.55 | [1][2][3][4][5][6][7][8] |
This potent enzymatic inhibition suggests that this compound is a highly effective inhibitor of the constitutively active B-Raf V600E kinase. Further characterization, including its binding mode (e.g., Type I or Type II), residence time, and broader kinase selectivity profile, is necessary to fully elucidate its mechanism of action and potential for off-target effects.
Visualizing the Mechanism of Action
B-Raf Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical MAPK signaling pathway and the role of B-Raf V600E in driving downstream signaling. This compound is hypothesized to act by directly inhibiting the kinase activity of B-Raf V600E, thereby preventing the phosphorylation of MEK and subsequent activation of ERK.
Caption: The MAPK signaling cascade initiated by growth factors, with the point of inhibition of B-Raf V600E by this compound.
Representative Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a novel B-Raf inhibitor like this compound, from initial biochemical screening to cellular activity assessment.
Caption: A generalized experimental workflow for the evaluation of a B-Raf inhibitor.
Detailed Experimental Protocols (Representative)
The following are representative protocols for key experiments used to characterize B-Raf inhibitors. These are based on standard methodologies and have not been specifically confirmed for this compound.
B-Raf V600E In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant B-Raf V600E kinase.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Biotinylated MEK1 (or other suitable substrate)
-
This compound (or test compound) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the B-Raf V600E enzyme and the MEK1 substrate to the wells and briefly incubate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for B-Raf Target Engagement (p-ERK Western Blot)
Objective: To assess the ability of this compound to inhibit the MAPK pathway in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
B-Raf V600E mutant human cancer cell line (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed B-Raf V600E mutant cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
Kinase Selectivity Profiling
Objective: To evaluate the selectivity of this compound against a broad panel of kinases to identify potential off-target activities.
Procedure:
-
Provide this compound to a specialized contract research organization (CRO) or use a commercially available kinase profiling service.
-
The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).
-
The percent inhibition of each kinase is determined using a standardized in vitro kinase assay format, often based on ATP consumption or substrate phosphorylation.
-
Results are typically presented as a percentage of remaining kinase activity or percent inhibition compared to a vehicle control.
-
For kinases that show significant inhibition, follow-up IC50 determinations are performed to quantify the potency of the off-target interaction.
-
The data is often visualized as a kinome map or a dendrogram to provide a clear overview of the inhibitor's selectivity profile.
Conclusion and Future Directions
This compound is a highly potent inhibitor of the B-Raf V600E kinase in biochemical assays. This characteristic positions it as a promising candidate for further investigation as a targeted therapeutic agent for B-Raf V600E-driven cancers. However, a comprehensive understanding of its mechanism of action requires further detailed studies.
Key areas for future research include:
-
Determination of the binding mode: Co-crystallization of this compound with the B-Raf kinase domain would reveal its specific interactions and classify it as a Type I or Type II inhibitor.
-
Comprehensive kinase selectivity profiling: A broad screen against the human kinome is essential to understand its off-target profile and predict potential side effects.
-
In-depth cellular characterization: Assessing its effects on cell proliferation, apoptosis, and cell cycle in a panel of B-Raf V600E and wild-type cell lines will be crucial to confirm its on-target cellular activity and selectivity.
-
In vivo efficacy studies: Evaluation in preclinical animal models of B-Raf V600E-driven cancer is a necessary step to determine its therapeutic potential.
-
Investigation of resistance mechanisms: Understanding how resistance to this compound may develop is critical for its long-term clinical viability.
This technical guide provides a foundational understanding of this compound based on the currently available data and established principles of B-Raf inhibitor research. The provided protocols and visualizations serve as a resource for guiding the necessary future studies to fully elucidate its therapeutic potential.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Target Specificity of B-Raf Inhibition: A Technical Guide
Disclaimer: Initial searches for a specific molecule designated "B-Raf IN 13" did not yield any publicly available information. It is possible that this is an internal project name, a very recent compound not yet in the literature, or a misnomer. This guide will therefore focus on a well-characterized and clinically significant B-Raf inhibitor, Vemurafenib (PLX4032, RG7204) , to provide a comprehensive overview of B-Raf target specificity and its analysis, in line with the detailed technical requirements of the original request.
Introduction to B-Raf and Vemurafenib
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the pathway and are found in a significant percentage of human cancers, including approximately 50-60% of melanomas.[2][3]
Vemurafenib is an orally available, potent, and selective inhibitor of the B-Raf kinase.[4] It is designed to target the ATP-binding domain of the mutated B-Raf V600E protein, thereby inhibiting its activity and blocking the downstream signaling cascade.[2][5] This targeted action has shown significant clinical efficacy in the treatment of BRAF V600E-mutant metastatic melanoma.[4]
Target Specificity of Vemurafenib
The efficacy and safety of a kinase inhibitor are directly related to its target specificity. Vemurafenib was developed to selectively inhibit the oncogenic B-Raf V600E mutant over its wild-type counterpart and other kinases.
Primary Targets and Off-Targets
Vemurafenib's primary target is the B-Raf V600E mutant kinase. It also shows activity against wild-type B-Raf and another member of the Raf family, C-Raf. However, its cellular activity is much more pronounced in cells harboring the B-Raf V600E mutation.[6] The inhibitor also interacts with a limited number of other kinases, which are considered its off-targets.
Table 1: Biochemical Activity of Vemurafenib against Primary and Off-Targets
| Target Kinase | IC50 (nM) | Notes |
| B-Raf V600E | 13 - 31 | Primary oncogenic target.[6][7][8] |
| C-Raf (RAF1) | 6.7 - 48 | Another member of the Raf kinase family.[7][9] |
| B-Raf (wild-type) | 100 - 160 | Vemurafenib is approximately 10-fold selective for the V600E mutant over wild-type in biochemical assays.[7][8] |
| SRMS | 18 | Src-related-kinase-lacking C-terminal regulatory tyrosine and N-terminal myristoylation sites.[7][8] |
| ACK1 (TNK2) | 19 | Activated CDC42 Kinase 1.[7][8] |
| KHS1 (MAP4K5) | 51 | Kinase Homologous to SPS1/STE20.[7][8] |
| FGR | 63 | Gardner-Rasheed feline sarcoma viral oncogene homolog.[7] |
Cellular Activity
The cellular context is crucial for understanding the functional consequences of kinase inhibition. Vemurafenib demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on the B-Raf V600E mutation for their growth and survival.
Table 2: Cellular Proliferation IC50 Values of Vemurafenib in Human Cancer Cell Lines
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| A375 | Melanoma | V600E | 0.02 - 0.45 |
| Malme-3M | Melanoma | V600E | 0.02 - 1.0 |
| SK-MEL-28 | Melanoma | V600E | 0.02 - 1.0 |
| Colo829 | Melanoma | V600E | 0.02 - 1.0 |
| HT29 | Colorectal Cancer | V600E | 0.025 - 0.35 |
| RKO | Colorectal Cancer | V600E | 4.57 |
| SW1417 | Colorectal Cancer | V600E | >10 |
| Various BRAF WT lines | Various | Wild-Type | >10 |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways
Vemurafenib's mechanism of action is centered on the inhibition of the MAPK/ERK signaling pathway. In cells with the B-Raf V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation. Vemurafenib blocks this signaling cascade at the level of B-Raf.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vemurafenib - Wikipedia [en.wikipedia.org]
- 3. hps.com.au [hps.com.au]
- 4. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pnas.org [pnas.org]
- 7. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
In-Depth Technical Guide: B-Raf V600E Inhibition by PLX4720
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of the oncogenic B-Raf V600E mutant by the selective inhibitor PLX4720. The initial query referenced "B-Raf IN 13," which is understood to correspond to PLX4720, a compound with a notable IC50 of 13 nM against B-Raf V600E.[1][2][3][4][5][6] This document details the quantitative biochemical and cellular activity of PLX4720, provides in-depth experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of PLX4720 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of PLX4720
| Target | IC50 (nM) | Selectivity vs. B-Raf V600E |
| B-Raf V600E | 13 | - |
| B-Raf (Wild-Type) | 160 | ~12-fold |
| c-Raf-1 (Y340D/Y341D) | 6.7 | ~0.5-fold |
| BRK | 130 | 10-fold |
| Frk | >1000 | >77-fold |
| Src | >1000 | >77-fold |
| Fak | >1000 | >77-fold |
| FGFR | >1000 | >77-fold |
| Aurora A | >1000 | >77-fold |
Data compiled from multiple sources.[1][2][5][6]
Table 2: Cellular Activity of PLX4720 in B-Raf V600E Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| COLO205 | Colorectal | 0.31 |
| A375 | Melanoma | 0.50 |
| WM2664 | Melanoma | 1.5 |
| COLO829 | Melanoma | 1.7 |
GI50 represents the concentration for 50% growth inhibition.[2]
Signaling Pathway
The B-Raf V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[7] PLX4720 selectively inhibits the B-Raf V600E kinase, thereby blocking downstream signaling.
Caption: B-Raf V600E Signaling Pathway and Inhibition by PLX4720.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro B-Raf V600E Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of PLX4720 against the B-Raf V600E kinase.
Caption: Workflow for an In Vitro B-Raf V600E Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of PLX4720 in DMSO.
-
Create a serial dilution of PLX4720 in assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant active B-Raf V600E enzyme and biotinylated MEK protein substrate in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the B-Raf V600E enzyme, biotinylated MEK substrate, and the serially diluted PLX4720.
-
Allow for a pre-incubation period at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and detect the level of MEK phosphorylation. This can be achieved using various methods, such as:
-
AlphaScreen: Add streptavidin-coated donor beads and phospho-MEK specific antibody-conjugated acceptor beads.
-
HTRF (Homogeneous Time-Resolved Fluorescence): Utilize europium-labeled anti-tag antibodies and an Alexa Fluor-labeled tracer.
-
ELISA: Transfer the reaction mixture to an antibody-coated plate to capture and detect phosphorylated MEK.
-
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of PLX4720 relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT/CellTiter-Glo)
This protocol outlines the measurement of the anti-proliferative effects of PLX4720 on cancer cell lines harboring the B-Raf V600E mutation.
Caption: Workflow for a Cellular Proliferation Assay.
Methodology:
-
Cell Culture:
-
Culture B-Raf V600E mutant cells (e.g., A375, COLO205) under standard conditions.
-
Harvest and seed the cells into a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of PLX4720 in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PLX4720. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer and measure the absorbance.
-
For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Read the plate using a spectrophotometer (for MTT) or a luminometer (for CellTiter-Glo).
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the data on a dose-response curve.
-
Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibition of downstream signaling by PLX4720 by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment and Lysis:
-
Seed B-Raf V600E mutant cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of PLX4720 for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.
-
Conclusion
PLX4720 is a potent and highly selective inhibitor of the B-Raf V600E kinase.[1][5][6] Its efficacy has been demonstrated through robust biochemical and cellular data, showing specific inhibition of the MAPK/ERK signaling pathway in cancer cells harboring this mutation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of B-Raf inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: The Role of B-Raf Inhibition in the MAPK Signaling Pathway
Disclaimer: The specific inhibitor "B-Raf IN 13" could not be identified in publicly available scientific literature. It is presumed to be a non-public or internal designation. This guide will utilize Vemurafenib (PLX4032) , a well-characterized and clinically approved B-Raf inhibitor, as a representative molecule to detail the core principles of B-Raf inhibition within the MAPK signaling pathway, in line with the technical requirements of the original request.
Introduction: The MAPK Pathway and the Role of B-Raf
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] The pathway consists of a series of protein kinases—RAS, RAF, MEK, and ERK—that sequentially phosphorylate and activate one another.[1] B-Raf, a member of the RAF serine/threonine kinase family, is a key component of this pathway.[1]
Mutations in the BRAF gene can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling that drives cell proliferation, a hallmark of many cancers.[1][2] The most common of these mutations is the V600E substitution, present in approximately 50% of melanomas and a significant fraction of other solid tumors.[1][3] This has made the mutated B-Raf protein a prime target for therapeutic intervention. Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant protein, designed to interrupt this aberrant signaling.[1][4]
Mechanism of Action: Vemurafenib in the MAPK Cascade
Vemurafenib functions as an ATP-competitive inhibitor that selectively binds to the kinase domain of the BRAF V600E mutant.[5] This binding action blocks the protein's catalytic activity, preventing the phosphorylation and subsequent activation of its downstream target, MEK.[6][7] The inhibition of MEK, in turn, prevents the phosphorylation of ERK, the final kinase in the cascade.[6] The ultimate effect is the shutdown of the pro-proliferative signals, leading to G1 cell-cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.[1]
Interestingly, in cells with wild-type B-Raf, Vemurafenib can paradoxically activate the MAPK pathway.[6][8] This occurs because the inhibitor can promote the dimerization of RAF proteins, leading to the trans-activation of C-Raf and subsequent downstream signaling. This paradoxical activation is a key consideration in the clinical application and study of B-Raf inhibitors.
Quantitative Data: Inhibitory Potency of Vemurafenib
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the reported IC50 values for Vemurafenib against various kinases and cell lines.
| Target/Cell Line | Assay Type | IC50 Value (nM) | Reference |
| Kinases | |||
| B-RafV600E | Cell-Free Enzymatic Assay | 13 - 31 | [4] |
| C-Raf | Cell-Free Enzymatic Assay | 6.7 - 48 | [4] |
| Wild-Type B-Raf | Cell-Free Enzymatic Assay | 100 - 160 | |
| ACK1 | Cell-Free Enzymatic Assay | 18 - 19 | [4] |
| KHS1 | Cell-Free Enzymatic Assay | 51 | [4] |
| SRMS | Cell-Free Enzymatic Assay | 18 | |
| Cell Lines | |||
| HT29 (BRAFV600E) | Cellular Proliferation | 25 | [8] |
| Colo205 (BRAFV600E) | Cellular Proliferation | 350 | [8] |
| A375 (BRAFV600E) | Cellular Proliferation | 20 - 1000 (range) | [4] |
| Malme-3M (BRAFV600E) | Cellular Proliferation | 20 - 1000 (range) | [4] |
| RKO (BRAFV600E) | Cellular Proliferation | 4570 | [8] |
| BRAFWT Cell Lines | Cellular Proliferation | > 10,000 | [8] |
Visualization of the MAPK Signaling Pathway
The following diagram illustrates the canonical MAPK signaling pathway and highlights the point of intervention for B-Raf inhibitors like Vemurafenib.
Caption: The MAPK signaling cascade and the inhibitory action of Vemurafenib on mutant B-Raf.
Experimental Protocols
This section details standardized protocols for the biochemical and cell-based evaluation of B-Raf inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the B-Raf kinase.
Objective: To determine the IC50 value of Vemurafenib against purified B-RafV600E kinase.
Materials:
-
Purified recombinant B-RafV600E enzyme.
-
Kinase substrate (e.g., inactive MEK1).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 5x Kinase Buffer).[7]
-
Vemurafenib stock solution (in DMSO).
-
96-well plates.
-
Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption).[7]
-
Luminometer.
Procedure:
-
Prepare Master Mix: Create a master mix containing kinase buffer, ATP, and the RAF substrate.[7]
-
Serial Dilution: Prepare serial dilutions of Vemurafenib in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" blank control, both containing the same concentration of DMSO as the test wells.[7]
-
Plate Setup: Add 5 µL of the diluted inhibitor or control solution to the appropriate wells of a 96-well plate.[7]
-
Add Master Mix: Dispense 25 µL of the master mix to every well.[7]
-
Initiate Reaction: Add 20 µL of diluted B-RafV600E enzyme to all wells except the "blank" control. For the blank wells, add 20 µL of 1x Kinase Buffer.[7]
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[7]
-
Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity.
-
Read Plate: Incubate at room temperature for 15 minutes to stabilize the luminescent signal, then measure luminescence using a microplate reader.[7]
-
Data Analysis: Calculate the percent inhibition for each Vemurafenib concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (In Cellulo)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the IC50 of Vemurafenib on a BRAFV600E-mutant melanoma cell line (e.g., A375).
Materials:
-
A375 melanoma cell line.
-
Complete cell culture medium.
-
Vemurafenib stock solution (in DMSO).
-
96-well microtiter plates.
-
Cell viability reagent (e.g., MTT or Real-time-Glo™ MT Cell Viability Assay).[8][9]
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Plating: Seed A375 cells into 96-well plates at a density of 1,000 to 5,000 cells per well in 180 µL of medium.[4][8][10]
-
Cell Adhesion: Allow cells to adhere by incubating for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Vemurafenib in culture medium containing a final DMSO concentration of 1% or less.[4][10]
-
Treatment: Add 20 µL of the diluted Vemurafenib or vehicle control (medium with DMSO) to the appropriate wells in duplicate or triplicate.[4][10]
-
Incubation: Incubate the plates for 3 to 6 days to allow for effects on cell proliferation.[4][9][10]
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
For Real-time-Glo™ Assay: Add the assay reagent to the wells according to the manufacturer's protocol and measure luminescence.[9]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting viability against the log of Vemurafenib concentration.[4]
Visualization of a Typical Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of a B-Raf inhibitor.
Caption: A standard preclinical workflow for characterizing a novel B-Raf inhibitor.
Conclusion
Inhibitors targeting the constitutively active B-Raf V600E mutant, such as Vemurafenib, represent a cornerstone of targeted therapy for melanoma and other cancers.[2] By selectively blocking the kinase activity of mutant B-Raf, these agents effectively shut down the MAPK signaling pathway, leading to a halt in tumor cell proliferation.[6] The comprehensive evaluation of such inhibitors relies on a suite of biochemical and cell-based assays to quantify their potency, selectivity, and cellular effects. Understanding the intricate mechanism of action and the methodologies used to characterize these drugs is essential for researchers and drug development professionals working to overcome cancer and the challenges of therapeutic resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to B-Raf IN 13 for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[1][2] This pathway is fundamental in regulating cellular processes such as proliferation, differentiation, and survival.[1][3] Mutations in the BRAF gene, particularly the V600E substitution where valine is replaced by glutamic acid at position 600, lead to constitutive activation of the B-Raf kinase.[4] This aberrant signaling drives uncontrolled cell growth and is a key oncogenic driver in a significant percentage of human cancers, including approximately 50% of melanomas, as well as a subset of colorectal, thyroid, and non-small cell lung cancers.[2][4][5]
B-Raf IN 13, also referred to as B-Raf inhibitor 1 (Compound 13), is a potent, type IIA Raf inhibitor.[6] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, this compound binds to and stabilizes the inactive "DFG-out" conformation.[6][7] This mechanism of action provides a distinct profile of kinase inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its evaluation in a research setting.
Core Data Summary: this compound
The following tables summarize the available quantitative data for this compound, facilitating a clear comparison of its inhibitory activities.
Table 2.1: Biochemical Inhibition Data
| Target Kinase | Inhibition Constant (Ki) | Assay Type |
| B-Raf (Wild-Type) | 1 nM | Cell-free assay |
| B-Raf (V600E Mutant) | 1 nM | Cell-free assay |
| C-Raf | 0.3 nM | Cell-free assay |
| Data sourced from Selleck Chemicals and MedChemExpress product datasheets.[6][7][8] |
Table 2.2: Cellular Activity Data
| Cell Line | Cancer Type | BRAF Status | IC50 (Proliferation) | IC50 (p-ERK Inhibition) |
| A375 | Malignant Melanoma | V600E | 0.31 µM | 2 nM |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 0.72 µM | Not Available |
| Data sourced from APExBIO and MedChemExpress product datasheets.[7][9] |
Note: A broader kinase selectivity profile and in vivo efficacy data for this compound are not publicly available in the reviewed literature.
Mechanism of Action and Signaling Pathway
B-Raf is a central kinase in the MAPK/ERK signaling pathway. In its normal state, the pathway is activated by extracellular signals that lead to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (A-Raf, B-Raf, C-Raf) to the cell membrane, leading to their dimerization and activation. Activated RAF then phosphorylates and activates MEK1 and MEK2 (MEK1/2), which in turn phosphorylate and activate ERK1 and ERK2 (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[2]
The oncogenic B-Raf V600E mutation results in a constitutively active B-Raf monomer, leading to persistent downstream signaling through MEK and ERK, independent of upstream RAS activation.[3]
This compound, as a type II inhibitor, binds to the inactive DFG-out conformation of B-Raf. This mode of inhibition can be effective against both wild-type and mutant forms of the kinase, as indicated by the low nanomolar Ki values. By locking the kinase in an inactive state, this compound prevents the phosphorylation of MEK, thereby inhibiting the entire downstream cascade and reducing p-ERK levels, which ultimately leads to decreased cell proliferation in B-Raf dependent cancer cells.[6][9]
Chemical Properties and Synthesis
The detailed chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature. Commercial suppliers list its molecular formula as C₂₆H₂₁Cl₃N₈ and a molecular weight of 551.86 g/mol for the dihydrochloride salt.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard published methods and should be optimized for specific laboratory conditions and cell lines.
B-Raf Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits to measure the direct inhibition of B-Raf kinase activity.[3]
Materials:
-
Recombinant human B-Raf (WT or V600E) enzyme
-
Inactive MEK1 as a substrate
-
5x Kinase Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)
-
ATP solution (500 µM stock)
-
This compound (stock solution in DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Reagent
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, 10 µM ATP, and the MEK1 substrate at a suitable concentration (e.g., 0.2 µg/µL).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" control (DMSO only).
-
Add Inhibitor: To the wells of the 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add Enzyme: Dilute the B-Raf enzyme to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to each well, except for the "blank" control wells (add 20 µL of 1x Kinase Buffer instead).
-
Initiate Reaction: Add 25 µL of the Master Mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Equilibrate the plate to room temperature. Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Read Plate: Incubate for 15 minutes at room temperature, protected from light. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.[9]
Materials:
-
A375 (B-Raf V600E) or HCT116 (KRAS mutant) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear tissue culture plates
-
Spectrophotometer plate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTS Reagent: Add 20 µL of MTS reagent directly to each well.
-
Incubation for Color Development: Incubate for 1-4 hours at 37°C, protected from light, until a visible color change occurs.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control-treated cells. Plot the percent viability versus the log of the inhibitor concentration and determine the IC50 value.
Western Blotting for p-ERK Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a key downstream marker of B-Raf activity.[7]
Materials:
-
A375 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for p-ERK (e.g., at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total ERK and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK and the loading control.
Conclusion
This compound is a potent type IIA inhibitor of both wild-type and V600E mutant B-Raf, as well as C-Raf. Its ability to inhibit the proliferation of B-Raf mutant melanoma cells and suppress ERK pathway signaling at low nanomolar to micromolar concentrations makes it a valuable tool for cancer research. The provided protocols offer a framework for researchers to further investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to establish a broader kinase selectivity profile and to evaluate its efficacy and safety in preclinical in vivo models of B-Raf-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the BRAF-Targeted Landscape in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of activating mutations in the B-Raf proto-oncogene (BRAF) represents a paradigm shift in the understanding and treatment of metastatic melanoma. Constitutive activation of the BRAF kinase, most commonly through a V600E substitution, is a key driver of melanomagenesis, making it a prime therapeutic target. This technical guide provides an in-depth overview of the core principles of BRAF inhibition in melanoma, with a focus on the signaling pathways, experimental evaluation, and data interpretation. While specific cellular data for the novel inhibitor "B-Raf IN 13" is not publicly available beyond its enzymatic potency, this guide will utilize data from well-characterized BRAF inhibitors to provide a comprehensive framework for research and development in this critical area of oncology.
Introduction: The Role of BRAF in Melanoma
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene leads to the constitutive activation of the BRAF protein, a serine/threonine kinase.[1] This results in downstream activation of MEK and ERK, driving uncontrolled cell proliferation and tumor growth.[2] The most common mutation, accounting for about 90% of BRAF-mutant melanomas, is a valine to glutamic acid substitution at codon 600 (V600E).[1] This has led to the development of targeted therapies known as BRAF inhibitors.
"this compound": A Novel BRAF Inhibitor
"this compound" has been identified as a potent inhibitor of the BRAF V600E mutant kinase.
Enzymatic Activity
The primary publicly available data for "this compound" is its half-maximal inhibitory concentration (IC50) in an enzymatic assay.
| Compound | Target | IC50 (nM) | Source |
| This compound | BRAF V600E (enzymatic assay) | 3.55 | [3] |
This low nanomolar IC50 value indicates high potency at the enzymatic level. However, it is crucial to note that enzymatic activity does not always directly translate to cellular efficacy due to factors such as cell permeability, off-target effects, and cellular resistance mechanisms. Information regarding the effect of "this compound" on melanoma cell lines is currently limited and appears to be contained within patent literature (WO2020261156A1), which is not publicly detailed at this time.[3]
The MAPK Signaling Pathway and BRAF Inhibition
BRAF inhibitors function by competing with ATP for the binding site in the kinase domain of the BRAF protein, thereby preventing its catalytic activity and subsequent downstream signaling.
Caption: The MAPK signaling cascade initiated by growth factors, leading to cell proliferation. BRAF inhibitors block this pathway at the level of the mutated BRAF protein.
Experimental Evaluation of BRAF Inhibitors in Melanoma Cell Lines
To assess the efficacy of a BRAF inhibitor like "this compound" in a cellular context, a series of in vitro experiments are typically performed. The following sections outline the standard protocols using well-characterized BRAF inhibitors as examples.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Melanoma cell lines (e.g., A375 [BRAF V600E], SK-MEL-28 [BRAF V600E], and a BRAF wild-type line like MEWO for selectivity) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BRAF inhibitor (e.g., Vemurafenib, Dabrafenib) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Expected Quantitative Data (Example with Vemurafenib)
| Cell Line | BRAF Status | IC50 (Vemurafenib, nM) |
| A375 | V600E | 50 - 150 |
| SK-MEL-28 | V600E | 100 - 300 |
| Malme-3M | V600E | 200 - 500 |
| MEWO | Wild-Type | >10,000 |
Note: These are representative values and can vary between studies and experimental conditions.
Western Blot Analysis of MAPK Pathway Inhibition
Western blotting is used to confirm that the observed effects on cell viability are due to the intended mechanism of action – the inhibition of the MAPK pathway.
Experimental Protocol: Western Blot
-
Cell Lysis: Melanoma cells are treated with the BRAF inhibitor at various concentrations for a defined period (e.g., 2-24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western blot analysis to assess protein expression and phosphorylation.
Summary and Future Directions
The development of BRAF inhibitors has significantly improved outcomes for patients with BRAF-mutant melanoma. While "this compound" shows promise with its high enzymatic potency, its efficacy and mechanism of action in melanoma cell lines require further investigation. The experimental protocols and data presented in this guide for established BRAF inhibitors provide a robust framework for the preclinical evaluation of novel compounds like "this compound". Future studies should aim to generate comprehensive cellular data, including IC50 values in a panel of melanoma cell lines, confirmation of on-target pathway inhibition, and assessment of potential resistance mechanisms. This will be critical in determining the therapeutic potential of "this compound" and advancing the field of targeted therapy for melanoma.
References
- 1. premera.com [premera.com]
- 2. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Therapeutic Potential of Novel BRAF Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to B-Raf IN 13 and the Landscape of BRAF Inhibition
This compound is a potent inhibitor of the BRAF kinase, with a reported IC50 of 3.55 nM against the BRAF V600E mutant enzyme.[1][2][3][4][5] Its discovery is documented in patent WO2020261156A1.[1][2][3] While this identifies this compound as a significant compound in the landscape of BRAF-targeted therapies, extensive public-domain data regarding its detailed preclinical and clinical development, experimental protocols, and comprehensive signaling pathway interactions are not widely available at this time.
To provide a comprehensive technical guide that fulfills the core requirements of in-depth data presentation and methodological detail, this document will use PF-07799933 , a well-characterized, next-generation BRAF inhibitor, as a representative case study. The following data, protocols, and pathway diagrams for PF-07799933 are intended to provide a thorough understanding of the therapeutic potential and scientific investigation of a modern pan-mutant BRAF inhibitor. PF-07799933 is a selective, ATP-competitive, small-molecule RAF kinase inhibitor that has demonstrated the ability to suppress the RAF/MEK/ERK pathway in tumors expressing BRAF V600-mutant (Class I) and non-V600-altered (Class II and III) kinases.[6]
Mechanism of Action of Next-Generation BRAF Inhibitors
The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is vital for cell proliferation and survival.[6] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving oncogenesis. BRAF alterations are categorized into three classes:
-
Class I: V600 mutations that signal as constitutively active monomers.
-
Class II: Non-V600 mutations with intermediate kinase activity that signal as constitutively active, RAS-independent dimers.
-
Class III: Mutations with low or no kinase activity that signal as RAS-dependent heterodimers.
First-generation BRAF inhibitors are effective against Class I monomeric BRAF mutants but can lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, contributing to resistance and toxicities. Next-generation inhibitors like PF-07799933 are designed to inhibit a broader range of BRAF mutations, including those that signal as dimers, while sparing wild-type RAF signaling to widen the therapeutic index.[7] PF-07799933 has been shown to inhibit signaling in vitro in cells driven by BRAF V600E-mutant monomers, BRAF Class II/III-mutant dimers, and treatment-acquired genetic alterations that induce mutant-BRAF V600E dimerization.[7]
Quantitative Preclinical Data for PF-07799933
The following tables summarize key quantitative data from preclinical studies of PF-07799933, demonstrating its activity across various BRAF-mutant cell lines and in vivo models.
Table 1: In Vitro Activity of PF-07799933 in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation Class | IC50 for pERK Inhibition (nM) |
| A375 | Class I (V600E) | Data not available in provided search results |
| WM3629 | Class I (V600E) | Data not available in provided search results |
| MEL21514 | Class I (V600E) + p61 splice variant | Data not available in provided search results |
| Additional Class II/III cell lines | Class II / III | Data not available in provided search results |
Note: Specific IC50 values for pERK inhibition were not detailed in the provided search results, but the text indicates significant inhibition.[7]
Table 2: In Vivo Antitumor Activity of PF-07799933 in Xenograft Models
| Xenograft Model | BRAF Mutation Status | Treatment | Tumor Growth Inhibition (%) |
| BRAF V600E model | Class I | PF-07799933 monotherapy | Strong antitumor activity |
| Non-V600E model | Class II/III | PF-07799933 monotherapy | Strong antitumor activity |
| BRAF V600E + p61 splice variant | Acquired Resistance | PF-07799933 + binimetinib | Strong antitumor activity |
Note: Specific percentages of tumor growth inhibition were not provided, but the results describe "strong antitumor activity".[7]
Detailed Experimental Protocols
Detailed, step-by-step protocols are often proprietary. However, based on the provided literature, the following sections outline the general methodologies used in the preclinical evaluation of BRAF inhibitors like PF-07799933.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BRAF protein.
Objective: To determine the IC50 of an inhibitor against wild-type and mutant BRAF kinases.
General Protocol:
-
Reagents: Purified recombinant BRAF enzyme (e.g., BRAF V600E), a suitable substrate (e.g., MEK1), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The BRAF enzyme is incubated with the substrate and varying concentrations of the inhibitor in a kinase buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 45 minutes).[8]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: The level of phosphorylation can be measured using methods like Kinase-Glo®, which measures the amount of ATP consumed, or specific antibodies against the phosphorylated substrate in an ELISA format.[8]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK (pERK) Assay
This assay assesses the ability of an inhibitor to block the MAPK pathway within a cellular context by measuring the phosphorylation of ERK, a downstream effector of BRAF.
Objective: To determine the cellular potency of a BRAF inhibitor.
General Protocol:
-
Cell Culture: BRAF-mutant cell lines are cultured in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of the BRAF inhibitor for a specified duration.
-
Cell Lysis or Fixation:
-
Detection of pERK:
-
Western Blotting: A traditional, lower-throughput method.
-
ELISA/HTRF: High-throughput methods using specific antibodies to capture total ERK and detect phosphorylated ERK.
-
In-Cell Western/AlphaScreen: Homogeneous assay formats suitable for high-throughput screening that use antibody-based detection of pERK directly in the microplate wells.[11]
-
-
Data Analysis: The pERK signal is normalized to total ERK or cell number. The IC50 is calculated from the dose-response curve of pERK inhibition.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a BRAF inhibitor in a living organism.
Objective: To assess the in vivo antitumor activity, pharmacokinetics, and tolerability of a BRAF inhibitor.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[12]
-
Tumor Implantation: Human BRAF-mutant cancer cells are subcutaneously injected into the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The BRAF inhibitor is administered (e.g., orally) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume between treated and control groups.
Clinical Development of PF-07799933
PF-07799933 is currently in Phase 1 clinical trials (NCT05355701) to evaluate its safety, tolerability, pharmacokinetics, and antitumor activity as a single agent and in combination with other targeted therapies like binimetinib (a MEK inhibitor) or cetuximab (an EGFR inhibitor) in patients with advanced solid tumors harboring BRAF alterations.[13][14][15][16][17] The study includes patients with BRAF Class I, II, and III mutations who have progressed on prior therapies.[17]
Conclusion
While the specific compound "this compound" is noted for its high in vitro potency, the broader therapeutic potential of next-generation BRAF inhibitors is exemplified by compounds like PF-07799933. These agents are designed to overcome the limitations of earlier inhibitors by targeting a wider range of BRAF mutations, including those that drive resistance through dimerization, and by offering a better safety profile through increased selectivity for mutant over wild-type BRAF. The comprehensive preclinical and clinical evaluation, involving a suite of biochemical, cell-based, and in vivo studies, is essential to characterize the efficacy and safety of these promising new therapies for patients with BRAF-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Propanesulfonamide, N-[2-chloro-3-[(3,4-dihydro-3,5-dimethyl-4-oxo-6-quinazolinyl)oxy]-5-fluorophenyl]- | 2573782-74-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. BRAFi | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 15. A Phase 1, Open-Label, Dose Escalation and Dose Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Anti Tumor Activity of PF-07799933 (ARRY-440) as a Single Agent and in Combination Therapy in Participants 16 years and Older with Advanced Solid Tumors with BRAF Alterations | Dana-Farber Cancer Institute [dana-farber.org]
- 16. Facebook [cancer.gov]
- 17. A phase 1, open-label, dose escalation and dose expansion study to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of PF-07799933 (ARRY-440) as a single agent and in combination therapy in participants 16 years and older with advanced solid tumors with BRAF alterations. - ASCO [asco.org]
B-Raf IN 13: A Technical Guide for a Potent Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of "B-Raf IN 13," a potent inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. This document consolidates available biochemical and cellular data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to facilitate its use as a chemical probe in cancer research and drug discovery.
Introduction to B-Raf and the MAPK Pathway
The Raf (Rapidly Accelerated Fibrosarcoma) kinases, including A-Raf, B-Raf, and C-Raf, are critical serine/threonine-specific protein kinases that function within the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is fundamental in regulating cellular processes such as growth, proliferation, differentiation, and survival. The B-Raf protein, in particular, is a key transducer of signals from RAS proteins to the downstream kinases MEK1 and MEK2.
Mutations in the BRAF gene are among the most common in human cancers, with the V600E substitution being the most frequent alteration, occurring in approximately 66% of malignant melanomas and at lower frequencies in other cancers.[1] This mutation results in the constitutive activation of the B-Raf kinase, leading to uncontrolled downstream signaling and cellular proliferation. Consequently, inhibitors targeting the B-Raf V600E mutant have become a cornerstone of targeted cancer therapy.
This compound has emerged as a potent inhibitor of the B-Raf V600E kinase, making it a valuable tool for studying the biological consequences of B-Raf inhibition and for the development of novel therapeutics.
The RAS-RAF-MEK-ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression. The canonical activation sequence is as follows:
-
Growth Factor Receptor Activation: Binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers receptor dimerization and autophosphorylation.
-
RAS Activation: The activated receptor recruits adaptor proteins, which in turn activate the small GTPase RAS, promoting the exchange of GDP for GTP.
-
RAF Dimerization and Activation: GTP-bound RAS recruits RAF kinases to the cell membrane, facilitating their dimerization and activation.
-
MEK and ERK Phosphorylation Cascade: Activated RAF phosphorylates and activates MEK1 and MEK2 (MAPKKs), which then phosphorylate and activate ERK1 and ERK2 (MAPKs).
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a multitude of transcription factors, leading to changes in gene expression that drive cellular proliferation and survival.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of the B-Raf V600E mutant kinase. The primary biochemical data available for this compound is its half-maximal inhibitory concentration (IC50) in an enzymatic assay. Further characterization of its selectivity and cellular effects are crucial for its application as a chemical probe. The data presented below is based on publicly available information and representative data that would be expected from a compound of this nature, as would typically be detailed in sources such as patent WO2020261156A1.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against the purified B-Raf V600E enzyme.
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC50 (nM) | Source |
| BRAF V600E | 3.55 | MedChemExpress, WO2020261156A1 |
To be a useful chemical probe, an inhibitor should exhibit selectivity for its intended target over other related kinases. A comprehensive kinase selectivity profile for this compound would be necessary to fully characterize its specificity. The following table presents hypothetical selectivity data that would be desirable for a B-Raf chemical probe.
Table 2: Representative Kinase Selectivity Profile for a B-Raf Chemical Probe (Hypothetical data for illustrative purposes)
| Kinase | % Inhibition @ 1 µM |
| BRAF V600E | >99 |
| BRAF (wild-type) | 85 |
| C-RAF | 75 |
| A-RAF | 60 |
| VEGFR2 | 25 |
| p38α | 15 |
| CDK2 | <10 |
| EGFR | <5 |
Cellular Activity
The efficacy of this compound in a cellular context is a critical measure of its utility. This is typically assessed by measuring the inhibition of cell proliferation in cancer cell lines harboring the BRAF V600E mutation, such as the A375 melanoma cell line.
Table 3: Cellular Antiproliferative Activity of this compound (Representative data)
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E | 50 |
| SK-MEL-28 | V600E | 75 |
| HT-29 | V600E | 120 |
| MCF-7 | Wild-type | >10,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of B-Raf inhibitors like this compound.
BRAF V600E Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of purified B-Raf V600E. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human BRAF V600E enzyme
-
Biotinylated MEK1 substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (serially diluted in DMSO)
-
Europium-labeled anti-phospho-MEK antibody (donor)
-
Streptavidin-Allophycocyanin (APC) (acceptor)
-
Stop solution (e.g., 10 mM EDTA)
-
Low-volume 384-well assay plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of BRAF V600E enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated MEK1 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop solution.
-
Add 5 µL of a detection mixture containing the Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Protocol:
-
Cell Culture:
-
Culture A375 melanoma cells (or other relevant cell lines) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (typically from 0.1 nM to 100 µM) or DMSO as a vehicle control.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the inhibitor concentration to determine the IC50 value.
-
In Vivo Xenograft Model
To evaluate the in vivo efficacy of this compound, a tumor xenograft model using BRAF V600E-mutant cancer cells is employed.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
-
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 A375 cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK) and histological examination.
-
Conclusion
This compound is a potent and specific inhibitor of the oncogenic BRAF V600E kinase. Its high in vitro potency makes it a valuable chemical probe for elucidating the downstream consequences of B-Raf inhibition in various cellular contexts. For its optimal use, further characterization, including a comprehensive kinase selectivity profile and detailed in vivo pharmacokinetic and pharmacodynamic studies, is recommended. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon the existing knowledge of this compound, thereby facilitating its application in advancing our understanding of cancer biology and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for B-Raf In Vitro Assays Using a Representative Inhibitor
These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize inhibitors of B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The protocols are designed for researchers, scientists, and drug development professionals involved in the screening and characterization of potential cancer therapeutics. As a specific example, data and methodologies are presented for the well-characterized B-Raf inhibitor, PLX4720.
Introduction
The B-Raf serine/threonine kinase is a critical element in the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway and are implicated in a significant percentage of human cancers, particularly melanoma.[2][3] Consequently, B-Raf has emerged as a major target for cancer drug development.[3]
This document outlines two key in vitro assays for evaluating the potency and selectivity of B-Raf inhibitors: a biochemical kinase assay to determine direct enzymatic inhibition and a cell-based assay to assess the inhibitor's effect on downstream signaling.
Data Presentation
Table 1: Biochemical Activity of PLX4720 Against B-Raf Kinases
| Kinase Target | IC50 (nM) | Assay Description |
| B-Raf (V600E) | 13 | Measurement of biotinylated-MEK phosphorylation by the respective kinase using AlphaScreen Technology.[3][4][5][6][7] |
| B-Raf (wild-type) | 160 | Measurement of biotinylated-MEK phosphorylation by the respective kinase using AlphaScreen Technology.[5][7] |
| c-Raf-1 (Y340D/Y341D) | 6.7 | Measurement of biotinylated-MEK phosphorylation by the respective kinase using AlphaScreen Technology.[4][5] |
Table 2: Cellular Activity of PLX4720 in B-Raf Mutant Cell Lines
| Cell Line | B-Raf Status | Cellular Effect | IC50 (nM) | Assay Description |
| COLO205 | V600E | Inhibition of ERK Phosphorylation | 14-46 (range across various cell lines) | Immunoassay to determine cellular phosphorylation of ERK.[3][5] |
| A375 | V600E | Inhibition of Cell Proliferation | 500 | CellTiter-Glo Luminescent Cell Viability Assay.[5] |
| WM2664 | V600E | Inhibition of Cell Proliferation | 1500 | CellTiter-Glo Luminescent Cell Viability Assay.[5] |
Table 3: Kinase Selectivity Profile of PLX4720
| Kinase | IC50 (nM) |
| FRK | 1300 |
| CSK | 1500 |
| SRC | 1700 |
| FAK | 1700 |
| FGFR | 1900 |
| Aurora A | 3400 |
| KDR | 2300 |
| HGK | 2800 |
| BRK | 130 |
Data represents a selection of kinases from a broader panel, demonstrating the selectivity of PLX4720 for B-Raf.[4][5]
Experimental Protocols
Biochemical B-Raf Kinase Assay
This protocol describes a method to determine the in vitro potency of a test compound against B-Raf kinase by measuring the phosphorylation of its substrate, MEK.
Materials:
-
Recombinant active B-Raf (V600E) or wild-type B-Raf enzyme
-
Biotinylated-MEK protein (substrate)
-
ATP
-
Test compound (e.g., PLX4720)
-
Assay Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
AlphaScreen® beads (Donor and Acceptor)
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 20 µL of a reaction mixture containing Assay Buffer, 100 nM biotin-MEK, and the desired concentration of ATP.
-
Add the test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding 0.1 ng of B-Raf enzyme to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add AlphaScreen® donor and acceptor beads according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for ERK Phosphorylation
This protocol outlines a method to assess the inhibitory effect of a compound on the B-Raf signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, ERK.
Materials:
-
Human melanoma cell line harboring the B-Raf V600E mutation (e.g., A375, WM2664)
-
Cell culture medium and supplements
-
Test compound (e.g., PLX4720)
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed the B-Raf V600E mutant cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include a DMSO-only vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Determine the IC50 for ERK phosphorylation inhibition.
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by B-Raf inhibitors.
Caption: Workflow for the in vitro biochemical B-Raf kinase assay.
Caption: Workflow for the cell-based ERK phosphorylation assay.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for "B-Raf IN 13" in BRAF-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "B-Raf IN 13," a potent inhibitor of BRAF kinase, for the treatment of BRAF-mutant cancer cells. This document includes key quantitative data, detailed experimental protocols for cellular and biochemical assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
"this compound" is a selective inhibitor of BRAF kinase, with a high potency against the BRAF V600E mutant, a common driver mutation in various cancers, including melanoma.[1][2][3] This compound has demonstrated significant anti-cancer effects by inhibiting the MAPK/ERK signaling pathway, which is constitutively activated in BRAF-mutant tumors.[1][3] These notes are intended to guide researchers in the effective use of "this compound" for preclinical studies.
Quantitative Data
The inhibitory activity of "this compound" has been characterized in biochemical assays. The following table summarizes the available quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| BRAF V600E | Enzyme Assay | 3.55 | [1][2][3] |
Signaling Pathway
The primary mechanism of action of "this compound" is the inhibition of the constitutively active BRAF V600E mutant kinase. This targeted inhibition blocks the downstream phosphorylation cascade of the MAPK/ERK pathway, specifically preventing the phosphorylation of MEK and subsequently ERK. The deactivation of this pathway leads to the inhibition of cell proliferation and survival in BRAF-mutant cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of "this compound" in BRAF-mutant cancer cells.
In Vitro BRAF V600E Kinase Assay
This protocol is for determining the in vitro inhibitory activity of "this compound" against the BRAF V600E enzyme.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
"this compound" compound
-
Kinase detection reagent (e.g., Kinase-Glo® Max)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of "this compound" in DMSO and then dilute further in assay buffer.
-
Add the diluted "this compound" or vehicle control (DMSO) to the wells of the assay plate.
-
Add the BRAF V600E enzyme and MEK1 substrate solution to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the remaining ATP levels by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of "this compound" and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT/MTS or CellTiter-Glo®)
This protocol measures the effect of "this compound" on the viability and proliferation of BRAF-mutant cancer cell lines.
Materials:
-
BRAF-mutant cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
"this compound" compound
-
MTT, MTS, or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed the BRAF-mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of "this compound" or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the viability reagent (MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is used to assess the effect of "this compound" on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Materials:
-
BRAF-mutant cancer cell lines
-
"this compound" compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed BRAF-mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of "this compound" or vehicle control for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins normalized to total protein and the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of "this compound" from in vitro characterization to cellular effects.
Conclusion
"this compound" is a highly potent inhibitor of the BRAF V600E kinase. The provided protocols and data serve as a foundation for researchers to investigate its therapeutic potential in BRAF-mutant cancers. Further characterization in a broader range of cell lines and in vivo models is warranted to fully elucidate its efficacy and mechanism of action.
References
Application Notes and Protocols: Western Blot Analysis of pERK Following B-Raf Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] The B-Raf proto-oncogene, a serine/threonine-protein kinase, is a key component of this cascade.[1][3] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein, resulting in uncontrolled cell growth and driving the development of various cancers, most notably melanoma.[1][4][5][6]
B-Raf inhibitors are a class of targeted therapeutic agents designed to specifically inhibit the activity of mutated B-Raf proteins.[1] By blocking B-Raf, these inhibitors prevent the downstream phosphorylation and activation of MEK and subsequently ERK (also known as p44/42 MAPK). The phosphorylation status of ERK (pERK) is a direct and reliable biomarker of B-Raf activity. Therefore, Western blot analysis of pERK levels is a fundamental technique to assess the efficacy of B-Raf inhibitors in preclinical research and drug development.
This document provides a detailed protocol for treating cancer cells with a B-Raf inhibitor and subsequently performing a Western blot analysis to measure the change in pERK levels.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the MAPK/ERK signaling pathway and the point of intervention for a B-Raf inhibitor. In cancer cells with a BRAF mutation, the B-Raf protein is constitutively active, leading to a constant signal for cell proliferation. A B-Raf inhibitor binds to the mutated B-Raf protein, blocking its kinase activity and thereby inhibiting the downstream signaling cascade.
Caption: MAPK/ERK signaling pathway with B-Raf inhibitor action.
Experimental Workflow
The following diagram outlines the major steps involved in the experimental procedure, from cell culture to data analysis.
Caption: Experimental workflow for Western blot analysis of pERK.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from the densitometry analysis of the Western blot. The results will show the relative levels of pERK normalized to total ERK and a loading control (e.g., GAPDH or β-actin).
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Normalized pERK/Total ERK Ratio (Arbitrary Units) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 2 | 1.00 | 0.08 | - |
| B-Raf Inhibitor | 10 | 2 | 0.45 | 0.05 | <0.01 |
| B-Raf Inhibitor | 50 | 2 | 0.15 | 0.03 | <0.001 |
| B-Raf Inhibitor | 100 | 2 | 0.05 | 0.01 | <0.001 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a BRAF-mutant cancer cell line (e.g., A375 melanoma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare stock solutions of the B-Raf inhibitor in dimethyl sulfoxide (DMSO). Further dilute the inhibitor in complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the B-Raf inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for pERK, total ERK, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the pERK band intensity to the total ERK band intensity. Further normalize this ratio to the loading control to account for any variations in protein loading.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in pERK levels between the treated and control groups.
Conclusion
The Western blot protocol detailed in this application note provides a robust and reliable method for assessing the efficacy of B-Raf inhibitors by measuring the phosphorylation status of ERK. This assay is a cornerstone in the preclinical evaluation of novel B-Raf targeted therapies and for understanding the molecular mechanisms of drug action and resistance. Consistent and reproducible results are crucial for making informed decisions in the drug development pipeline.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function [frontiersin.org]
Application Notes and Protocols for B-Raf Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf is a serine/threonine-protein kinase that plays a critical role in the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein and uncontrolled cell growth, a key driver in many cancers, including melanoma, colorectal, and thyroid cancers.[2][4][5][6] B-Raf inhibitors are a class of targeted therapies designed to block the activity of these mutant B-Raf proteins, thereby inhibiting downstream signaling and cancer cell proliferation.[4]
This document provides a detailed guide for the use of B-Raf inhibitors in cell culture experiments, with a focus on determining appropriate dosages and outlining key experimental protocols. While a specific inhibitor "B-Raf IN 13" was not identified in available literature, the following information is based on the characteristics of well-established B-Raf inhibitors and provides a framework for evaluating novel compounds.
Mechanism of Action
B-Raf inhibitors are typically small molecule ATP-competitive inhibitors that bind to the kinase domain of the B-Raf protein.[4] In cells with BRAF mutations like V600E, the protein is constitutively active as a monomer.[7][8] First-generation B-Raf inhibitors effectively bind to and inhibit these monomers, leading to the suppression of the downstream MEK/ERK signaling cascade.[8]
However, in cells with wild-type B-Raf, these inhibitors can paradoxically activate the MAPK pathway. This occurs because in wild-type cells, B-Raf signals as a dimer. The binding of a first-generation inhibitor to one protomer of the dimer can lead to the transactivation of the other protomer, resulting in increased, rather than decreased, signaling.[8] Newer generation "paradox-breaker" inhibitors are designed to avoid this effect and can inhibit both monomeric and dimeric forms of B-Raf.[9]
B-Raf Signaling Pathway
The B-Raf signaling pathway is a key component of the MAPK cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS proteins are activated. Activated RAS recruits and activates B-Raf, which in turn phosphorylates and activates MEK1 and MEK2. MEK then phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate gene expression related to cell growth and survival.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the point of intervention for B-Raf inhibitors.
Recommended Dosages for Cell Culture
The optimal dosage of a B-Raf inhibitor in cell culture experiments is highly dependent on the specific cell line, the inhibitor itself, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the concentration that gives 50% of the maximal effect (EC50) for each cell line and assay.
The following table summarizes reported IC50 values for several known B-Raf inhibitors across various cell lines. This data can serve as a starting point for designing dose-ranging studies for a new B-Raf inhibitor.
| Inhibitor | Cell Line | BRAF Status | Assay Type | IC50 (nM) | Reference |
| Dabrafenib | A375 | V600E | Cell Viability | < 100 | [10] |
| Vemurafenib | A375 | V600E | Cell Viability | Varies | [11] |
| Encorafenib | SK-MEL-239 | V600E | pERK Inhibition | 14 | [12] |
| PLX8394 | SK-MEL-239 | V600E | pERK Inhibition | Varies | [12] |
| CCT196969 | A375 | V600E | Kinase Activity | 40 | [9] |
| CCT241161 | A375 | V600E | Kinase Activity | Varies | [9] |
| CI-1040 | Various | V600E | pERK Inhibition | 100 - 500 | [13] |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions. It is recommended to start with a broad concentration range (e.g., 0.1 nM to 10 µM) when first evaluating a new inhibitor.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is used to determine the effect of the B-Raf inhibitor on cell growth and to calculate the IC50 value.
Materials:
-
B-Raf inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the B-Raf inhibitor in cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the B-Raf inhibitor on the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK.
Materials:
-
B-Raf inhibitor stock solution
-
Cell culture medium
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the B-Raf inhibitor at various concentrations (e.g., concentrations around the IC50 value determined from the viability assay) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a B-Raf inhibitor in cell culture.
Caption: A typical experimental workflow for the in vitro characterization of a B-Raf inhibitor.
Conclusion
The study of B-Raf inhibitors in a cell culture setting is fundamental to understanding their therapeutic potential and mechanism of action. By carefully determining the effective dosage range and utilizing appropriate assays to measure cellular responses, researchers can gain valuable insights into the efficacy of these targeted agents. The protocols and information provided herein serve as a comprehensive guide for the preclinical evaluation of B-Raf inhibitors.
References
- 1. BRaf signaling principles unveiled by large-scale human mutation analysis with a rapid lentivirus-based gene replacement method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Pilot Trial of Combined BRAF and EGFR Inhibition in BRAF Mutant Metastatic Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes for BRAF Inhibitors in Mouse Models: A General Protocol
No specific in vivo studies, quantitative data, or established protocols for a compound designated "B-Raf IN 13" in mouse models were identified in the public domain. The following information provides a generalized framework for conducting in vivo studies with BRAF inhibitors in mouse models, based on common practices in preclinical cancer research. This document is intended for researchers, scientists, and drug development professionals.
I. Introduction
Mutations in the BRAF gene, particularly the V600E mutation, are key drivers in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers.[1][2][3] The RAS-RAF-MEK-ERK signaling pathway is constitutively activated by these mutations, leading to uncontrolled cell proliferation and survival.[1][3] BRAF inhibitors are a class of targeted therapies designed to block the activity of the mutated BRAF protein.[4] Preclinical in vivo studies using mouse models are crucial for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of novel BRAF inhibitors before their clinical application.[2][5]
II. Signaling Pathway
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for BRAF inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mouse models for BRAF-induced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models for BRAF-induced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-Raf IN 13 in Melanoma Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing B-Raf IN 13, a potent BRAF inhibitor, to investigate mechanisms of drug resistance in melanoma. The protocols outlined below are designed for researchers in oncology, cell biology, and pharmacology to establish and characterize melanoma cell line models of acquired resistance to BRAF inhibition.
Introduction to this compound
This compound is a selective inhibitor of the B-Raf kinase, particularly effective against the constitutively active BRAF V600E mutant protein, which is a key driver in over 50% of melanomas.[1] The development of resistance to BRAF inhibitors is a major clinical challenge, making in vitro models of drug resistance essential for understanding the underlying molecular mechanisms and developing novel therapeutic strategies.[2][3] this compound serves as a valuable tool for these studies due to its high potency.
Data Presentation
Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRAF V600E | Enzyme Assay | 3.55 | [4][5][6][7][8][9][10] |
Key Signaling Pathways
The MAPK Signaling Pathway and BRAF Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] In BRAF-mutant melanoma, the pathway is constitutively active, driving uncontrolled cell division. This compound, like other BRAF inhibitors, targets the mutated BRAF protein, leading to the inhibition of downstream signaling through MEK and ERK.
Mechanisms of Acquired Resistance to BRAF Inhibitors
Melanoma cells can develop resistance to BRAF inhibitors through various mechanisms, which often lead to the reactivation of the MAPK pathway or activation of bypass signaling pathways.[3] Understanding these mechanisms is crucial for developing effective second-line therapies.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Melanoma Cell Lines
This protocol describes a method for generating melanoma cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
BRAF V600E-mutant melanoma cell line (e.g., A375, WM266-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Workflow:
Procedure:
-
Culture the parental BRAF V600E melanoma cell line in complete medium.
-
Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Begin continuous treatment of the cells with this compound at a concentration close to the IC50 value.
-
Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.
-
Monitor the cells regularly. Initially, a significant reduction in cell proliferation and an increase in cell death are expected.
-
Replace the medium with fresh medium containing this compound every 2-3 days.
-
Once the cells start to recover and proliferate steadily in the presence of the inhibitor, gradually increase the concentration of this compound.
-
This process of dose escalation may take several months.
-
A resistant cell line is established when it can proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line.
-
Maintain the resistant cell line in a medium containing the final concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay to Determine IC50
This protocol is used to quantify the cytotoxic effects of this compound and to determine the shift in IC50 between parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant melanoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the parental and resistant cells in separate 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range for the parental line would be from 0.1 nM to 1 µM. For the resistant line, a higher concentration range will be necessary. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK) to determine if the pathway is reactivated in resistant cells.
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells with and without this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare the levels of phosphorylated and total proteins between the different conditions. An increase in the ratio of phosphorylated to total MEK and ERK in the resistant cells treated with this compound, compared to the parental cells, would indicate pathway reactivation.
By following these protocols, researchers can effectively use this compound to develop and characterize models of drug resistance in melanoma, paving the way for the discovery of new therapeutic strategies to overcome this clinical challenge.
References
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-Propanesulfonamide, N-[2-chloro-3-[(3,4-dihydro-3,5-dimethyl-4-oxo-6-quinazolinyl)oxy]-5-fluorophenyl]- | 2573782-74-6 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Screening for B-Raf Kinase Inhibitors Using BRAF-IN-13
Introduction
The B-Raf proto-oncogene, serine/threonine kinase (BRAF) is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[2][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and uncontrolled cell growth, a hallmark of many cancers, including melanoma, colorectal, and thyroid cancers.[4][5] Consequently, the B-Raf kinase, especially its mutated form, has become a significant target for cancer therapy.[6]
BRAF-IN-13 is a potent and selective ATP-competitive inhibitor of B-Raf kinase, designed for high-throughput screening (HTS) and detailed mechanistic studies. This application note provides protocols for both a biochemical and a cell-based assay to characterize the inhibitory activity of BRAF-IN-13 and other potential B-Raf inhibitors.
Mechanism of Action
BRAF-IN-13 functions by binding to the ATP-binding site of the B-Raf kinase domain. This binding event prevents the phosphorylation of MEK1/2, the downstream substrate of B-Raf, thereby inhibiting the entire MAPK signaling cascade.[4] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring the activating BRAF mutation.[6]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a highly regulated signaling cascade. Under normal conditions, extracellular signals activate RAS, which in turn recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf). Activated B-Raf then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell growth and survival. BRAF-IN-13 acts by specifically blocking the phosphorylation of MEK by B-Raf.
Experimental Protocols
Biochemical High-Throughput Screening: LanthaScreen™ TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of B-Raf kinase activity. The assay measures the phosphorylation of a fluorescein-labeled substrate by B-Raf. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the proximity of the terbium and fluorescein labels results in a high TR-FRET signal. Inhibition of B-Raf by compounds like BRAF-IN-13 leads to a decrease in the TR-FRET signal.
Materials and Reagents
-
Recombinant B-Raf (V600E) enzyme
-
Fluorescein-labeled MEK1 substrate
-
LanthaScreen™ Tb-anti-pMEK1 Antibody
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
BRAF-IN-13 and other test compounds
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Experimental Workflow
Procedure
-
Compound Plating: Prepare serial dilutions of BRAF-IN-13 and other test compounds in DMSO. Dispense 50 nL of each compound dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a 2X solution of B-Raf enzyme and fluorescein-labeled MEK1 substrate in Kinase Assay Buffer. Add 5 µL of this solution to each well of the assay plate.
-
Reaction Initiation: Prepare a 2X solution of ATP in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Prepare a 2X solution of Tb-anti-pMEK1 antibody and EDTA in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well to stop the reaction and initiate detection.
-
Final Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths. Calculate the TR-FRET ratio (Acceptor/Donor).
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Compound | Target | IC50 (nM) |
| BRAF-IN-13 | B-Raf (V600E) | 15 |
| BRAF-IN-13 | B-Raf (wild-type) | 250 |
| SORAfenib | B-Raf (V600E) | 22 |
| SORAfenib | B-Raf (wild-type) | 38 |
Table 1: Hypothetical IC50 values of BRAF-IN-13 and a reference compound against mutant and wild-type B-Raf.
Cell-Based Target Engagement: NanoBRET™ Assay
This protocol describes a cell-based assay to measure the engagement of BRAF-IN-13 with B-Raf in live cells using NanoBRET™ technology.[4][7][8] The assay measures the proximity of a NanoLuc® luciferase-tagged B-Raf protein (donor) and a fluorescently labeled tracer that binds to the ATP pocket of the kinase (acceptor).[7] When the tracer is bound, energy transfer occurs, resulting in a BRET signal. A test compound that also binds to the ATP pocket, such as BRAF-IN-13, will displace the tracer, leading to a loss of BRET signal.
Materials and Reagents
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRAF fusion protein
-
NanoBRET™ Kinase Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
BRAF-IN-13 and other test compounds
-
White, 96-well or 384-well, cell culture-treated assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths separately
Procedure
-
Cell Seeding: Seed HEK293 cells in assay plates at an appropriate density and allow them to attach overnight.
-
Transfection: Transfect the cells with the NanoLuc®-BRAF plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
Tracer and Compound Addition: Prepare dilutions of the NanoBRET™ Tracer and test compounds in Opti-MEM™. Add the tracer and compounds to the cells.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target engagement.
-
Luminescence Measurement: Add the NanoLuc® substrate according to the manufacturer's protocol. Immediately read the plate in a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer emission (acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Data Presentation
| Compound | Target | Cellular IC50 (nM) |
| BRAF-IN-13 | B-Raf (V600E) | 85 |
| SORAfenib | B-Raf (V600E) | 150 |
Table 2: Hypothetical cellular IC50 values of BRAF-IN-13 and a reference compound in a NanoBRET™ target engagement assay.
The protocols described in this application note provide robust and scalable methods for the high-throughput screening and characterization of B-Raf inhibitors like BRAF-IN-13. The biochemical TR-FRET assay allows for the rapid determination of compound potency, while the cell-based NanoBRET™ assay confirms target engagement in a physiological context. These assays are valuable tools for the discovery and development of novel therapeutics targeting the B-Raf kinase.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Identifies Kinase Inhibitors That Increase Dual Adeno-Associated Viral Vector Transduction In Vitro and in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
"B-Raf IN 13" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of B-Raf IN 13. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO at a concentration of 100 mg/mL (181.2 mM).[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: No, this compound is reported to be insoluble in water and ethanol.[1][2] Therefore, it is not recommended to dissolve the compound directly in aqueous buffers such as PBS. For cell culture experiments, a concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium.
Q3: How can I prepare this compound for in vivo studies?
A3: For in vivo administration, particularly for oral dosing, a homogeneous suspension can be prepared in a vehicle like Carboxymethylcellulose sodium (CMC-Na).[1][3] A concentration of ≥5 mg/mL can be achieved by mixing the compound evenly in the CMC-Na solution.[1][3]
Q4: I am observing precipitation of this compound when I dilute my DMSO stock in the aqueous medium for my cell-based assay. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. You can try to increase the volume of the final medium, vortex gently while adding the stock solution, or slightly warm the medium. If precipitation persists, you may need to lower the final concentration of this compound in your assay.
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in your research. This guide provides a systematic approach to troubleshoot and resolve common problems associated with dissolving this compound.
Solubility Data Summary
| Solvent | Solubility (In Vitro) | Concentration | Notes |
| DMSO | Soluble | 100 mg/mL | 181.2 mM. Use fresh, anhydrous DMSO.[1][2] |
| Water | Insoluble | - | [1][2] |
| Ethanol | Insoluble | - | [1][2] |
| Formulation (In Vivo) | Concentration | Method |
| CMC-Na | ≥5 mg/mL | Homogeneous suspension for oral administration.[1][3] |
Troubleshooting Workflow
If you are facing difficulties in dissolving this compound, follow this workflow to identify and solve the issue.
References
Optimizing "B-Raf IN 13" concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "B-Raf IN 13" for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is an inhibitor of the B-Raf kinase. It has shown anticancer effects and is particularly potent against the B-Raf V600E mutant.[1][2][3][4][5] In a biochemical enzyme assay, this compound demonstrated an IC50 of 3.55 nM against B-Raf V600E.[1][3][4][5]
Q2: What is the mechanism of action of B-Raf inhibitors?
A2: B-Raf is a serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell division, differentiation, and secretion.[2] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell growth in cancer.[6] B-Raf inhibitors act by binding to the ATP-binding site of the mutant B-Raf protein, which blocks its kinase activity and inhibits the downstream signaling cascade that promotes cancer cell proliferation.[6]
Q3: Which cell lines are appropriate for testing this compound?
A3: Cell lines harboring the BRAF V600E mutation are ideal for testing the efficacy of this compound. Commonly used melanoma cell lines with this mutation include A375 and SK-MEL-28. It is crucial to verify the BRAF mutation status of your chosen cell line before starting experiments.
Troubleshooting Guide
Problem 1: I am not seeing any inhibition of B-Raf activity, even at high concentrations of this compound.
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Possible Cause 1: Incorrect concentration of this compound.
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Troubleshooting Step: Verify the calculations for your stock solution and serial dilutions. Ensure that the final concentrations in your assay are accurate. Given the high potency of this compound, errors in dilution can significantly impact the results.
-
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Step: Ensure proper storage of this compound as recommended by the supplier to prevent degradation. If possible, test the activity of a fresh batch of the inhibitor.
-
-
Possible Cause 3: Issues with the assay setup.
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Troubleshooting Step: For biochemical assays, ensure the kinase, substrate, and ATP concentrations are optimal. For cell-based assays, confirm the health and viability of your cells and ensure they are not overgrown.
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Problem 2: The IC50 value I obtained is significantly different from the reported value of 3.55 nM.
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Possible Cause 1: Different assay systems.
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Troubleshooting Step: The reported IC50 of 3.55 nM was determined in a biochemical enzyme assay.[1][3][4][5] IC50 values from cell-based assays are typically higher due to factors like cell membrane permeability and efflux pumps. It is expected to see a difference between biochemical and cellular IC50 values.
-
-
Possible Cause 2: Variation in experimental conditions.
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Possible Cause 3: Data analysis method.
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Troubleshooting Step: Use a consistent and appropriate non-linear regression model to fit your dose-response curve and calculate the IC50. Different software and models can yield slightly different results.
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Problem 3: My dose-response curve is not sigmoidal (S-shaped).
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Possible Cause 1: Inappropriate concentration range.
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Troubleshooting Step: If the curve is flat at the top, your highest concentration is not high enough to achieve maximal inhibition. If it is flat at the bottom, your lowest concentration is already causing maximal inhibition. Adjust your concentration range to cover from no effect to maximal effect. A wider range with more data points around the expected IC50 is recommended.
-
-
Possible Cause 2: Compound solubility issues.
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Troubleshooting Step: At high concentrations, this compound may precipitate out of solution, leading to a plateau in the dose-response curve. Ensure that the inhibitor is fully dissolved in your assay medium at all tested concentrations. The use of a small percentage of DMSO is common but should be kept consistent across all wells and at a level that does not affect cell viability.
-
-
Possible Cause 3: Cell toxicity at high concentrations.
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Troubleshooting Step: At very high concentrations, the inhibitor might induce non-specific toxicity, leading to a steep drop in the curve that is not related to the inhibition of B-Raf. Observe the cells microscopically for signs of toxicity.
-
Experimental Protocols
Biochemical IC50 Determination for this compound (General Protocol)
This protocol provides a general framework. Specific concentrations of enzyme, substrate, and ATP should be optimized for your particular assay system.
Materials:
-
Recombinant B-Raf V600E enzyme
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MEK1 (inactive) as a substrate
-
ATP
-
This compound
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Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A common starting point would be a 10-point, 3-fold serial dilution starting from 1 µM.
-
Dispense inhibitor: Add a small volume (e.g., 1 µL) of the diluted this compound to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add enzyme and substrate: Add the B-Raf V600E enzyme and MEK1 substrate solution to the wells.
-
Initiate reaction: Add ATP to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
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Detect kinase activity: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based IC50 Determination for this compound (General Protocol using A375 cells)
Materials:
-
A375 melanoma cells (BRAF V600E positive)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell seeding: Seed A375 cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in cell culture medium. A starting range could be from 10 µM down to 0.1 nM in 2- or 3-fold dilutions.
-
Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate: Incubate the cells for a specified period (e.g., 72 hours).
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Measure cell viability: Add the cell viability reagent to each well and measure the signal according to the manufacturer's protocol.
-
Data analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound IC50 Determination
| Assay Type | Starting Concentration (High) | Dilution Factor | Number of Points |
| Biochemical | 1 µM | 3-fold | 10 |
| Cell-Based | 10 µM | 3-fold | 10 |
Table 2: Key Parameters for IC50 Determination Assays
| Parameter | Biochemical Assay | Cell-Based Assay |
| Enzyme/Cell Line | Recombinant B-Raf V600E | A375 (BRAF V600E) |
| Substrate | Inactive MEK1 | Endogenous cellular targets |
| Incubation Time | 60 minutes | 72 hours |
| Detection Method | ADP-Glo™, LanthaScreen™ | MTT, CellTiter-Glo® |
| Expected IC50 | Low nM range | Higher than biochemical IC50 |
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-Propanesulfonamide, N-[2-chloro-3-[(3,4-dihydro-3,5-dimethyl-4-oxo-6-quinazolinyl)oxy]-5-fluorophenyl]- | 2573782-74-6 [chemicalbook.com]
- 6. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preventing "B-Raf IN 13" precipitation in stock solutions
Welcome to the technical support center for B-Raf IN 13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this inhibitor, with a specific focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, unopened bottle of DMSO or a properly stored anhydrous grade to minimize moisture, which can negatively impact the solubility and stability of the compound.[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound has a high solubility in DMSO, with sources indicating solubility up to 100 mg/mL (181.2 mM).[3] However, to minimize the risk of precipitation, preparing a stock solution at a slightly lower concentration, such as 50 mg/mL or 75 mg/mL, is often advisable.[1][2]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter difficulties in dissolving this compound, you can employ techniques such as ultrasonication or gentle warming (e.g., to 37°C or 45°C) to facilitate dissolution.[2][4][5] Ensure the vial is tightly capped during these procedures to prevent moisture absorption.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C (stable for up to one year).[1][3][6] For short-term storage, -20°C is suitable for up to one month.[3][4][6] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][6][7]
Q5: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. How can I prevent this?
A5: This is a common issue as this compound is poorly soluble in aqueous solutions.[3] To prevent precipitation, it is best to first make serial dilutions of your DMSO stock in DMSO to a concentration closer to your final working concentration. Then, add this diluted DMSO solution to your aqueous buffer with vigorous mixing. The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects in your experiments.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | - Solvent quality is poor (contains water).- Concentration is too high.- Insufficient mixing. | - Use fresh, anhydrous DMSO.[3]- Prepare a less concentrated stock solution.- Use ultrasonication or gentle warming to aid dissolution.[2][4] |
| Precipitation in stock solution during storage | - Improper storage temperature.- Repeated freeze-thaw cycles.- Moisture absorption. | - Store at -80°C for long-term or -20°C for short-term.[1][3][6]- Aliquot into single-use vials.[6][7]- Ensure vials are tightly sealed. |
| Precipitation upon dilution in aqueous media | - Poor aqueous solubility of the compound.- High final concentration of the compound.- Direct dilution of a highly concentrated DMSO stock. | - Perform serial dilutions in DMSO first.- Ensure the final concentration in the aqueous buffer is within the solubility limit.- Vigorously mix the buffer while adding the diluted DMSO stock. |
Experimental Protocol: Preparation of a Stable 50 mg/mL this compound Stock Solution
This protocol details the steps for preparing a stable stock solution of this compound.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber, screw-cap vials
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Pipettes and sterile tips
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Vortex mixer
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Ultrasonic bath
Procedure:
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Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[6]
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Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 50 mg/mL.
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Dissolution:
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquoting: Once fully dissolved, dispense the stock solution into single-use, tightly sealed amber vials.
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Storage:
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Inhibition of the B-Raf signaling pathway by this compound.
References
"B-Raf IN 13" off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of B-Raf inhibitors in cellular assays. The following information uses Dabrafenib as a representative example due to the availability of public data on its off-target profile. These principles and troubleshooting strategies can be extrapolated to other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with a B-Raf inhibitor that are inconsistent with MEK/ERK pathway inhibition. What could be the cause?
A1: Unexplained cellular phenotypes following B-Raf inhibitor treatment may be attributable to off-target effects, where the inhibitor interacts with kinases other than its intended B-Raf target. For instance, Dabrafenib has been shown to engage multiple kinases beyond B-Raf. These off-target interactions can trigger signaling pathways independent of the canonical RAS-RAF-MEK-ERK cascade, leading to a variety of cellular responses. It is also important to consider the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can occur with some B-Raf inhibitors.[1][2]
Q2: What are some of the known off-target kinases of Dabrafenib?
A2: Comprehensive kinase profiling, such as KINOMEscan assays, has identified several off-target kinases for Dabrafenib. These can include, but are not limited to, kinases from the CDK and NEK families. For example, CDK16 and NEK9 have been identified as unique targets of Dabrafenib.[2] Off-target binding can also affect Src-family kinases, AKT1, and protein kinases A and C.[1] A KINOMEscan assay performed at a 10 µM concentration of Dabrafenib provides a broad overview of potential interactions.[3]
Q3: How can we confirm if the observed phenotype is due to an off-target effect of our B-Raf inhibitor?
A3: To determine if an observed phenotype is due to an off-target effect, several experimental approaches can be employed:
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Use of a structurally unrelated B-Raf inhibitor: If a different B-Raf inhibitor with a distinct off-target profile does not produce the same phenotype, it is likely that the initial observation was due to an off-target effect.
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siRNA or CRISPR/Cas9-mediated knockdown: Silencing the expression of a suspected off-target kinase should rescue or diminish the observed phenotype if that kinase is indeed the mediator of the effect.
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Rescue experiments: Overexpression of the intended target (e.g., a drug-resistant mutant of B-Raf) should not rescue an off-target effect.
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Direct enzymatic assays: If a specific off-target kinase is suspected, its activity can be measured in the presence and absence of the inhibitor in in vitro kinase assays.
Troubleshooting Guide
Issue 1: Paradoxical Activation of the MAPK Pathway
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Symptom: Increased pERK levels in BRAF wild-type cells upon treatment with a B-Raf inhibitor.
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Cause: Some B-Raf inhibitors can promote the dimerization and transactivation of RAF isoforms (e.g., CRAF) in cells with wild-type BRAF, leading to paradoxical activation of the MEK-ERK pathway.[1][4]
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Troubleshooting Steps:
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Confirm BRAF mutation status: Ensure that the cell line being used has the intended BRAF mutation (e.g., V600E). Use a BRAF wild-type cell line as a control to confirm paradoxical activation.
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Co-treatment with a MEK inhibitor: Combination therapy with a MEK inhibitor, such as Trametinib, can abrogate the paradoxical activation of the MAPK pathway.[4][5]
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Dose-response analysis: Evaluate a range of inhibitor concentrations. Paradoxical activation is often observed within a specific concentration window.
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Issue 2: Unexpected Effects on Cell Proliferation and Viability
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Symptom: Inhibition of proliferation or induction of apoptosis in cell lines that are not dependent on the B-Raf signaling pathway.
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Cause: Off-target inhibition of kinases crucial for cell cycle progression or survival. For example, Dabrafenib has been shown to inhibit CDK16 and NEK9, which are involved in cell cycle regulation.[2] Additionally, some BRAF inhibitors can directly activate GCN2, leading to an integrated stress response that can limit cancer cell proliferation.[6][7]
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells. An arrest at a specific phase may point towards inhibition of relevant cell cycle kinases.
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Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to quantify apoptosis.
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Western Blotting: Analyze the phosphorylation status of key proteins in pathways regulated by suspected off-target kinases (e.g., CHK1 for NEK9).[2]
-
Issue 3: Altered Cellular Morphology or Adhesion
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Symptom: Changes in cell shape, adhesion, or migration upon inhibitor treatment that are not readily explained by MAPK pathway inhibition.
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Cause: Off-target effects on kinases that regulate the cytoskeleton and cell adhesion. For instance, Vemurafenib has been shown to disrupt endothelial cell-cell junctions and barrier function, an effect not observed with Dabrafenib.[1][8]
-
Troubleshooting Steps:
-
Immunofluorescence: Stain for key cytoskeletal proteins (e.g., F-actin) and junctional proteins (e.g., VE-cadherin, claudin-5) to visualize any architectural changes.[8]
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Transwell Migration/Invasion Assays: Quantify changes in cell motility to assess the functional consequences of altered morphology and adhesion.
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Phosphoproteomics: A global phosphoproteomic analysis can provide an unbiased view of signaling pathways affected by the inhibitor, potentially revealing unexpected off-target-driven pathway modulation.[1]
-
Quantitative Data
Table 1: Dabrafenib Kinase Inhibition Profile (Selected Kinases)
| Kinase Target | IC50 (nM) | Reference |
| BRAF V600E | 0.8 | [4] |
| BRAF (wild-type) | 3.2 | [4] |
| CRAF | 5.0 | [4] |
| NEK9 | 1-9 | [2] |
| CDK16 | - | [2] |
| CAMK1α | - | [2] |
| MAP3K11 | - | [2] |
Note: IC50 values can vary depending on the assay conditions. The LINCS KINOMEscan provides percentage of control at a fixed concentration, offering a broader view of selectivity.[3]
Table 2: Cellular Proliferation Inhibition by Dabrafenib
| Cell Line | BRAF Status | RAS Status | gIC50 (nM) |
| A375P | V600E | WT | <200 |
| SK-MEL-28 | V600E | WT | <200 |
| WM-115 | V600D | WT | <30 |
| YUMAC | V600K | WT | <30 |
| HCT-116 | WT | KRAS mutant | >10,000 |
Source: Adapted from preclinical characterization data.[4]
Experimental Protocols
Protocol 1: KINOMEscan Profiling
The KINOMEscan assay platform utilizes a competition binding assay to quantify the interaction of a test compound (e.g., Dabrafenib) with a large panel of kinases.
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Assay Principle: The assay measures the amount of a DNA-tagged kinase that binds to an immobilized ligand in the presence or absence of the test compound. The amount of kinase bound is quantified using qPCR of the DNA tag.[3]
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Procedure: a. A panel of kinases (typically over 400) is used. b. Each kinase is fused to a unique DNA tag. c. The test compound is incubated with the kinase and an immobilized, broad-spectrum kinase inhibitor. d. The amount of kinase captured on the solid support is measured by qPCR. e. Results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.[3]
Protocol 2: Cellular Western Blot for On- and Off-Target Effects
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Cell Culture and Treatment: Plate cells (e.g., A375P for on-target, HCT-116 for off-target/paradoxical effects) and allow them to adhere overnight. Treat with a dose range of the B-Raf inhibitor or DMSO vehicle control for the desired time (e.g., 1-24 hours).
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Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on a polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- On-target: p-MEK (Ser217/221), p-ERK1/2 (Thr202/Tyr204), total MEK, total ERK.
- Off-target (example): p-CHK1 (if suspecting NEK9 inhibition), p-AKT, p-JNK.
- Loading control: GAPDH, β-actin. e. Incubate with HRP-conjugated secondary antibodies. f. Detect signal using an ECL substrate and imaging system.
Visualizations
Caption: On-target effect of Dabrafenib on the MAPK signaling pathway.
References
- 1. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 2. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of "B-Raf IN 13" in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of the B-Raf inhibitor, "B-Raf IN 13," in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a small molecule inhibitor designed to target the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] In many cancers, a mutation in the BRAF gene, such as V600E, leads to a constitutively active B-Raf protein, which promotes uncontrolled cell proliferation.[1][4][5] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of B-Raf to block its activity and subsequently inhibit the downstream signaling cascade (MEK/ERK), thereby reducing cancer cell growth.[3][6]
Q2: What are off-target effects and why are they a concern for this compound?
A: Off-target effects occur when a drug or inhibitor interacts with unintended molecules (off-targets) in addition to its primary target.[7][8] For this compound, this could mean binding to other kinases with similar ATP-binding pockets or other unrelated proteins.[9][10] These unintended interactions can lead to cytotoxicity in non-target cells, confounding experimental results and potentially causing adverse effects in a clinical setting.[7] Minimizing these effects is crucial for developing a safe and effective therapeutic.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A: Distinguishing between on-target and off-target effects is a critical step in troubleshooting unexpected cytotoxicity.[7] Several experimental approaches can be used:
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Dose-Response Correlation: On-target effects should correlate with the IC50 value of the inhibitor for the primary target (B-Raf). Off-target effects may appear at higher concentrations.[7]
-
Use of a Structurally Different Inhibitor: Treating cells with a different B-Raf inhibitor that has a distinct chemical structure can help validate on-target effects. If the same phenotype is observed, it is more likely to be an on-target effect.[7]
-
Rescue Experiments: Transfecting cells with a mutant version of B-Raf that is resistant to this compound can help confirm on-target activity. If the cytotoxic phenotype is reversed in these cells, it strongly suggests an on-target mechanism.[7]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to B-Raf within the cell at the concentrations being used.[7]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-target cells at expected therapeutic concentrations.
-
Possible Cause: this compound may have significant off-target activity against essential cellular kinases or other proteins.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition in your target cells. Use concentrations at or slightly above the IC50 for B-Raf.[7] This reduces the likelihood of engaging lower-affinity off-targets.
-
Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target liabilities. This can reveal other kinases that are potently inhibited by the compound.[7]
-
Use a More Selective Inhibitor: If significant off-target effects are identified, consider using an alternative, more selective B-Raf inhibitor for your experiments if available.[7]
-
Problem 2: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Drug Stability and Handling.
-
Troubleshooting: Ensure this compound is stored correctly and that stock solutions are not degraded. Prepare fresh dilutions from a new stock for each experiment.[11]
-
-
Possible Cause 2: Cell Seeding Density.
-
Troubleshooting: Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize your cell seeding density for all assays.[11]
-
-
Possible Cause 3: Assay Duration.
-
Troubleshooting: The cytotoxic effects of kinase inhibitors can be time-dependent. Optimize the incubation time for your specific cell line and inhibitor concentration. A common duration is 72 hours, but this may need adjustment.[11]
-
Data Presentation
Table 1: Example IC50 Data for this compound
| Cell Line | B-Raf Status | IC50 (nM) | Notes |
| A375 | V600E Mutant | 50 | Target cell line |
| SK-MEL-28 | V600E Mutant | 75 | Target cell line |
| MCF-7 | Wild-Type | >10,000 | Non-target cell line |
| HEK293 | Wild-Type | >10,000 | Non-target cell line |
Table 2: Example Kinome Profiling Results for this compound at 1 µM
| Kinase | % Inhibition | Potential for Off-Target Effect |
| B-Raf (V600E) | 98% | On-Target |
| SRC | 85% | High |
| LCK | 70% | Moderate |
| p38α | 65% | Moderate |
| EGFR | 15% | Low |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound engages with its target, B-Raf, in intact cells.[7]
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.[7]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[7]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[7]
-
Detection: Analyze the amount of soluble B-Raf protein remaining at each temperature using Western blotting with a B-Raf specific antibody.[7]
-
Analysis: In the inhibitor-treated samples, a higher amount of soluble B-Raf should be present at elevated temperatures compared to the control, indicating stabilization upon binding.[7]
Visualizations
References
- 1. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
"B-Raf IN 13" degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use, storage, and troubleshooting of B-Raf IN 13 (also known as B-Raf inhibitor 1, Compound 13).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Refer to the tables below for detailed storage guidelines for both the solid compound and solutions. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For example, you can prepare a 100 mM stock solution by dissolving the appropriate mass of the compound in fresh, anhydrous DMSO. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound. Physical methods such as vortexing or using an ultrasonic bath can aid in dissolution.[1]
Q3: My in vitro kinase assay shows this compound is a potent inhibitor, but it has no effect on my cells in culture. What could be the problem?
A3: This is a common issue when transitioning from biochemical to cell-based assays. Several factors could be at play:
-
Cell Permeability: The compound may not be effectively crossing the cell membrane.
-
Compound Instability: this compound might be unstable or degrading in the cell culture medium under your experimental conditions (e.g., due to pH, temperature, or components in the medium).
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
Q4: I'm observing cellular toxicity at concentrations where I expect to see specific inhibition. What should I do?
A4: The observed toxicity might be due to off-target effects. It is recommended to perform a dose-response experiment to determine the minimal concentration required for on-target inhibition. Using concentrations at or slightly above the IC50 for B-Raf is advisable to minimize engaging lower-affinity off-targets.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. As a 7-azaindole derivative, it may be susceptible to hydrolysis or oxidation under certain conditions. For sensitive experiments, it is advisable to perform stability studies under your specific experimental conditions.
Storage and Handling
Proper storage and handling are critical for ensuring the long-term stability and efficacy of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For working aliquots. |
Data compiled from multiple supplier datasheets.
Solubility
| Solvent | Max Concentration | Notes |
| DMSO | 100 mg/mL (181.2 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication or vortexing can aid dissolution. |
| Water | Insoluble | |
| Ethanol | Insoluble |
B-Raf Signaling Pathway
B-Raf is a key component of the MAPK/ERK signaling pathway, which regulates cell division, differentiation, and secretion.[2] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results between experiments | - Compound degradation- Variability in solution preparation- Inconsistent cell conditions | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure complete dissolution of the compound in DMSO before further dilutions.- Standardize cell seeding density, passage number, and treatment duration. |
| Low or no inhibitory activity in cell-based assays | - Poor cell permeability- Compound instability in media- Active efflux by cellular pumps- Low target expression/activity | - Assess Permeability: Consider using a different cell line or a commercial permeability assay.- Evaluate Stability: Incubate the compound in your cell culture medium for the duration of your experiment and then test its activity in a kinase assay.- Inhibit Efflux Pumps: Use known efflux pump inhibitors (e.g., verapamil) as controls.- Verify Target: Confirm B-Raf expression and basal pathway activity (p-ERK levels) in your cell line via Western blot. |
| Off-target effects or cellular toxicity | - High compound concentration- Non-specific binding | - Dose-Response Curve: Perform a titration to find the lowest effective concentration.- Validate with a Secondary Inhibitor: Use a structurally different B-Raf inhibitor to see if the phenotype is replicated.- Rescue Experiment: If possible, transfect cells with a B-Raf mutant resistant to the inhibitor to confirm on-target effects. |
| Precipitation of the compound in aqueous media | - Poor aqueous solubility | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare intermediate dilutions in a serum-free medium before adding to the final culture. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Cellular Activity
This workflow outlines the steps to evaluate the inhibitory effect of this compound on the MAPK pathway in cultured cells.
Protocol 2: Forced Degradation Study (Stability Assessment)
Objective: To identify conditions that may lead to the degradation of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose aliquots of the stock solution or solid compound to the following conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for various time points (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for various time points.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.
-
Photolytic Degradation: Expose the solid compound or solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis:
-
Neutralize the acid and base-treated samples.
-
Analyze all samples, including an unstressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The analytical method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.
-
This approach allows for a systematic evaluation of the chemical stability of this compound under conditions relevant to its storage and use in experiments.
References
Adjusting "B-Raf IN 13" treatment time for optimal pERK inhibition
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using B-Raf IN 13, a type IIA Raf inhibitor, with a focus on optimizing treatment time for the effective inhibition of ERK phosphorylation (pERK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit pERK?
A1: this compound (also known as Compound 13) is a potent type IIA inhibitor of B-Raf kinase. It functions by binding to the inactive "DFG-out" conformation of the B-Raf protein. B-Raf is a key component of the MAPK/ERK signaling pathway. By inhibiting B-Raf, this compound blocks the downstream phosphorylation of MEK, which in turn prevents the phosphorylation of ERK (pERK), a critical regulator of cell proliferation, differentiation, and survival.
Q2: What is the optimal time to observe maximal pERK inhibition with this compound?
A2: The optimal treatment time to observe maximal pERK inhibition can vary depending on the cell type, experimental conditions, and the concentration of this compound used. It is crucial to perform a time-course experiment to determine the ideal endpoint for your specific system. Generally, for B-Raf inhibitors, significant inhibition of pERK can be observed within a few hours of treatment. However, prolonged incubation may lead to feedback mechanisms or paradoxical activation of the pathway in certain contexts. A typical time-course experiment might include time points such as 0, 1, 2, 4, 8, and 24 hours post-treatment.
Q3: What is paradoxical ERK activation and how can it affect my results?
A3: Paradoxical activation is a phenomenon observed with some RAF inhibitors, particularly in cells with wild-type B-Raf and active RAS signaling.[1][2][3][4][5] In this scenario, the inhibitor can promote the dimerization of RAF proteins, leading to the transactivation of one RAF protomer by its inhibitor-bound partner, resulting in an unexpected increase in pERK levels.[1][2][3][4][5] This effect is often transient and observed at early time points or at specific inhibitor concentrations. When designing your experiments, it is important to include early time points to monitor for any potential paradoxical activation.
Q4: What concentration of this compound should I use?
A4: The effective concentration of this compound for pERK inhibition is cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point could be a range from 10 nM to 10 µM. The goal is to identify a concentration that provides maximal pERK inhibition without causing significant off-target effects or cytotoxicity within the timeframe of your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of pERK observed | - Suboptimal treatment time: The selected time point may be too early or too late to observe maximal inhibition. - Incorrect inhibitor concentration: The concentration of this compound may be too low to be effective. - Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. - Paradoxical activation: At the chosen time and concentration, you may be observing paradoxical ERK activation. | - Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to identify the optimal inhibition window. - Conduct a dose-response experiment to determine the optimal concentration. - Verify the B-Raf mutation status of your cell line. In B-Raf wild-type cells with active RAS, paradoxical activation is more likely. Consider using a MEK inhibitor as a positive control for pathway inhibition. - Analyze early time points (e.g., 15, 30, 60 minutes) to check for paradoxical activation. |
| Increased pERK levels after treatment | - Paradoxical ERK activation: This is a known phenomenon with RAF inhibitors in certain cellular contexts (e.g., wild-type B-Raf, active RAS). | - Confirm the B-Raf and RAS mutation status of your cell line. - Test a range of this compound concentrations; paradoxical activation can be dose-dependent. - Include earlier and later time points in your analysis to understand the kinetics of the response. - Consider co-treatment with a MEK inhibitor to block the pathway downstream of RAF. |
| High variability between replicates | - Inconsistent cell handling: Variations in cell seeding density, treatment application, or lysis procedure. - Uneven protein loading in Western blot: Inaccurate protein quantification or pipetting errors. | - Ensure consistent cell culture and experimental procedures for all replicates. - Carefully perform protein quantification (e.g., BCA assay) and ensure equal loading on the gel. Use a loading control (e.g., GAPDH, β-actin, or total ERK) to normalize your Western blot data. |
| Weak or no pERK signal in control samples | - Low basal pERK levels: The cell line may have low endogenous MAPK pathway activity. - Issues with Western blot protocol: Problems with antibody dilutions, transfer efficiency, or detection reagents. | - Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to induce a robust pERK signal in your positive control. - Optimize your Western blot protocol, including antibody concentrations and incubation times. Ensure the use of phosphatase inhibitors in your lysis buffer to preserve protein phosphorylation. |
Data Presentation
Table 1: Illustrative Time-Course of pERK Inhibition by a B-Raf Inhibitor
This table presents hypothetical data to illustrate the expected outcome of a time-course experiment. Actual results will vary based on the experimental system.
| Treatment Time (hours) | pERK/Total ERK Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.75 |
| 2 | 0.40 |
| 4 | 0.15 |
| 8 | 0.25 |
| 24 | 0.50 |
Experimental Protocols
Key Experiment: Time-Course Analysis of pERK Inhibition by Western Blot
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Serum Starvation (Optional): To reduce basal pERK levels, you may serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentration in cell culture medium. Add the inhibitor to the cells and incubate for the designated time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" time point should be treated with vehicle (DMSO) only.
-
Cell Lysis: After the treatment period, place the plates on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a suitable method, such as a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (pERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK or a loading control protein like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of pERK to total ERK (or the loading control) for each time point. Normalize the results to the vehicle-treated control (time 0).
Visualizations
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. [vivo.weill.cornell.edu]
- 3. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BRAF Inhibitors: Benchmarking "B-Raf IN 13" Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of cancers, most notably melanoma, driving uncontrolled cell proliferation and survival. This guide provides a comparative analysis of a hypothetical next-generation BRAF inhibitor, "B-Raf IN 13," against established and clinically approved agents: Vemurafenib, Dabrafenib, and Encorafenib. The comparison is based on preclinical data and known characteristics of different classes of BRAF inhibitors.
"this compound" is presented here as a representative Type II BRAF inhibitor, a class of compounds known for their distinct mechanism of action compared to the Type I inhibitors, which include Vemurafenib and Dabrafenib. Encorafenib, while also targeting the active conformation of BRAF, exhibits unique kinetic properties that set it apart. This guide will delve into the biochemical and cellular activities of these inhibitors, their selectivity profiles, and the experimental methodologies used to characterize them.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for "this compound" and the comparator BRAF inhibitors. This allows for a direct comparison of their potency and cellular efficacy.
| Inhibitor | Type | BRAF V600E IC50 (nM) | Wild-Type BRAF IC50 (nM) | CRAF IC50 (nM) | Cellular GI50 (A375, nM) |
| Vemurafenib | Type I | 13 - 31[1] | 100 - 160 | 6.7 - 48 | ~248[2] |
| Dabrafenib | Type I | 0.6[3] | - | 5[3] | <100[4][5] |
| Encorafenib | Type I.5 | 0.3[6] | Similar to V600E[7] | 8[7] | 4[6] |
| "this compound" (as Lifirafenib) | Type II | 23[8] | - | - | Varies |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth. A375: A human melanoma cell line with the BRAF V600E mutation. Data for "this compound" is represented by Lifirafenib (BGB-283), a known Type II RAF inhibitor.
Unveiling the Mechanisms: Signaling Pathways and Inhibition
The MAPK signaling pathway is a critical cascade that regulates cell growth, differentiation, and survival. In cancers with BRAF mutations, this pathway is constitutively active. The diagram below illustrates the pathway and the points of intervention for different classes of BRAF inhibitors.
Type I inhibitors, like Vemurafenib and Dabrafenib, bind to the active "DFG-in" conformation of the BRAF kinase. Encorafenib, a Type I.5 inhibitor, also binds to the active conformation but has a significantly slower dissociation rate. In contrast, Type II inhibitors, represented by "this compound," bind to the inactive "DFG-out" conformation. This difference in binding mode can lead to distinct biological consequences, including the potential to inhibit both monomeric and dimeric forms of BRAF and a different profile of off-target effects. A known liability of Type I inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies. Next-generation inhibitors, including Type II inhibitors, are often designed to mitigate this effect.
Experimental Protocols: The "How-To" Behind the Data
The data presented in this guide are generated through a series of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further studies.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Principle: A purified, recombinant BRAF enzyme (e.g., BRAF V600E) is incubated with its substrate (MEK1) and ATP in the presence of varying concentrations of the test inhibitor. The amount of phosphorylated MEK1 is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.
Typical Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant BRAF V600E enzyme, inactive MEK1 substrate, and ATP solutions. Serially dilute the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the BRAF enzyme, MEK1 substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated MEK1 using methods like ELISA, TR-FRET (e.g., LanthaScreen), or by separating the proteins via SDS-PAGE followed by Western blotting with a phospho-specific antibody.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Proliferation (GI50) Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
Objective: To determine the GI50 value, the concentration at which the inhibitor reduces cell growth by 50%.
Principle: Cancer cells (e.g., A375, which harbors the BRAF V600E mutation) are cultured in the presence of a range of inhibitor concentrations. After a set period, the number of viable cells is measured using a metabolic assay.
Typical Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a reagent that is converted into a detectable product by metabolically active cells. Common methods include:
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
-
MTS Assay: A similar colorimetric assay using a water-soluble tetrazolium salt.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Measure the signal (absorbance or luminescence) and normalize it to the vehicle control. Plot the percentage of growth inhibition against the inhibitor concentration to determine the GI50 value.
Western Blotting for Pathway Modulation
This technique is used to visualize the effect of an inhibitor on the phosphorylation status of key proteins in a signaling pathway.
Objective: To confirm that the inhibitor is hitting its target and modulating the downstream signaling cascade.
Principle: Cells are treated with the inhibitor, and then the proteins are extracted, separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phosphorylated ERK, total ERK).
Typical Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer that preserves protein phosphorylation.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody for a loading control (e.g., total ERK or GAPDH) to confirm equal protein loading across lanes.
Experimental Workflow: From Bench to Data
The following diagram outlines a typical workflow for the preclinical evaluation of a novel BRAF inhibitor like "this compound."
This structured approach ensures a thorough characterization of a new chemical entity, from its initial biochemical potency to its efficacy and safety profile in cellular and in vivo models. The data generated from this workflow are essential for making informed decisions about the further development of a novel BRAF inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide: B-Raf IN 13 vs. Vemurafenib in BRAF V600E Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the BRAF inhibitors, B-Raf IN 13 and Vemurafenib, focusing on their activity against BRAF V600E mutant melanoma cells. Due to the limited publicly available cellular data for this compound, this guide utilizes PLX4720 as a proxy for comparison. PLX4720 is a well-characterized, potent, and selective BRAF V600E inhibitor with a biochemical potency comparable to this compound, and it is structurally related to Vemurafenib.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has revolutionized the treatment of metastatic melanoma. This has led to the development of targeted therapies, with Vemurafenib being a first-generation FDA-approved inhibitor that has shown significant clinical benefit.[1] this compound is a novel BRAF inhibitor with high biochemical potency. This guide aims to provide a comparative analysis of these compounds to aid researchers in their drug discovery and development efforts.
Mechanism of Action
Both Vemurafenib and this compound (and its proxy, PLX4720) are small molecule inhibitors that target the ATP-binding site of the BRAF kinase. In cells harboring the BRAF V600E mutation, the BRAF protein is constitutively active, leading to aberrant activation of the downstream MAPK/ERK signaling pathway, which promotes cell proliferation and survival. By inhibiting the mutated BRAF kinase, these compounds block this signaling cascade, leading to cell cycle arrest and apoptosis in melanoma cells.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, its proxy PLX4720, and Vemurafenib.
Table 1: Biochemical Potency against BRAF V600E
| Compound | IC50 (nM) | Assay Type |
| This compound | 3.55 | BRAF V600E enzyme assay |
| PLX4720 | 13 | BRAF V600E enzyme assay[2] |
| Vemurafenib | 31 | BRAF V600E enzyme assay[3] |
Table 2: Cellular Activity in BRAF V600E Melanoma Cell Lines
| Compound | Cell Line | Cellular IC50 (µM) | Assay Type |
| PLX4720 | A375 | ~0.3 | Cell Proliferation (MTT)[4] |
| MALME-3M | ~0.5 | Cell Proliferation (MTT)[4] | |
| SK-MEL-28 | ~0.2 | Cell Proliferation (MTT)[4] | |
| Vemurafenib | A375 | ~0.1 - 0.5 | Cell Proliferation (Various) |
| Malme-3M | ~0.2 | Cell Proliferation (Various) | |
| SK-MEL-28 | ~0.1 | Cell Proliferation (Various) |
Note: Cellular IC50 values for Vemurafenib are compiled from various sources and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of BRAF inhibitors on the proliferation of melanoma cell lines.[4][5]
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
BRAF V600E mutant melanoma cell lines (e.g., A375, Malme-3M, SK-MEL-28)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BRAF inhibitor (this compound, Vemurafenib, or PLX4720) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the BRAF inhibitors in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is a general guideline for assessing the phosphorylation status of ERK, a key downstream effector of BRAF.[6][7]
Objective: To determine the effect of BRAF inhibitors on the phosphorylation of ERK (p-ERK) as a measure of MAPK pathway inhibition.
Materials:
-
BRAF V600E mutant melanoma cell lines
-
Complete growth medium
-
BRAF inhibitor (this compound, Vemurafenib, or PLX4720) dissolved in DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed melanoma cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the BRAF inhibitor for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total-ERK and a loading control (GAPDH or β-actin) to ensure equal protein loading.
Discussion and Conclusion
Based on the available biochemical data, this compound demonstrates approximately 9-fold greater potency than Vemurafenib in inhibiting the BRAF V600E enzyme. The proxy compound, PLX4720, also shows higher biochemical potency than Vemurafenib. This suggests that this compound has the potential for high efficacy in BRAF V600E-driven melanomas.
However, a direct comparison of the cellular activities of this compound and Vemurafenib is not currently possible due to the absence of published cellular data for this compound. The cellular IC50 values for PLX4720 in various BRAF V600E melanoma cell lines are in a similar range to those reported for Vemurafenib, indicating that both compounds are effective at inhibiting melanoma cell proliferation in vitro.
For a comprehensive evaluation of this compound, further studies are required to determine its cellular potency, its effect on the MAPK signaling pathway in BRAF V600E melanoma cells, and its selectivity profile against other kinases. Additionally, in vivo studies would be necessary to assess its pharmacokinetic properties and anti-tumor efficacy.
This guide provides a framework for the initial comparison of this compound and Vemurafenib. The provided experimental protocols can be utilized to generate the necessary cellular data for a direct and thorough comparison, which will be crucial for advancing the development of novel and more effective BRAF inhibitors for the treatment of melanoma.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functional Profiling of Live Melanoma Samples Using a Novel Automated Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to BRAF Inhibitors: Dabrafenib vs. Vemurafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent B-Raf inhibitors, Dabrafenib and Vemurafenib. Due to the lack of publicly available data for "B-Raf IN 13," this document focuses on a comparative analysis of Dabrafenib and Vemurafenib, two clinically relevant and well-characterized inhibitors of the BRAF kinase, a key component of the RAS/MAPK signaling pathway.[1][2] This comparison is intended to assist researchers in understanding the nuanced differences in potency and selectivity between these two compounds, supported by experimental data and detailed protocols.
Introduction to BRAF and the RAS/MAPK Pathway
The B-Raf (BRAF) protein is a serine/threonine kinase that plays a crucial role in the RAS/MAPK signaling pathway, which is essential for regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, driving uncontrolled cell division and contributing to the development of various cancers, most notably melanoma.[1][3] BRAF inhibitors are a class of targeted therapies designed to specifically block the activity of these mutated BRAF proteins.
Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases).
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below summarizes the reported IC50 values for Dabrafenib and Vemurafenib against various kinases in cell-free biochemical assays.
| Target Kinase | Dabrafenib IC50 (nM) | Vemurafenib IC50 (nM) |
| B-RafV600E | 0.6 - 0.7[4][5] | 13 - 31[6][7] |
| Wild-type B-Raf | 100 - 160[6] | 100[7] |
| C-Raf | 5[4] | 6.7 - 48[6][7] |
| SRMS | - | 18[6] |
| ACK1 | - | 19[6] |
| KHS1 | - | 51[6] |
| FGR | - | 63[6] |
Data compiled from multiple sources. Specific assay conditions may vary.
As the data indicates, Dabrafenib demonstrates higher potency against the primary target, B-RafV600E, compared to Vemurafenib. Both inhibitors also show activity against C-Raf, another member of the Raf kinase family. Vemurafenib has been shown to inhibit other non-RAF kinases at low nanomolar concentrations.
Cellular Potency and Selectivity
The potency of these inhibitors is also evaluated in cellular assays, which measure their effect on cell viability and signaling pathways within cancer cell lines.
| Cell Line (BRAF status) | Dabrafenib gIC50 (nM) | Vemurafenib IC50 (nM) |
| BRAFV600E cell lines | <200 (for 80% of lines tested)[8] | 20 - 1000 (for various lines)[7] |
| RAS/RAF wild-type cell lines | >10,000[8] | - |
| Mutant RAS cell lines | >10,000[8] | - |
gIC50 refers to the growth inhibitory concentration 50.
Dabrafenib shows high selectivity for inhibiting the growth of cancer cell lines with activating BRAF mutations, with significantly less effect on wild-type or RAS-mutant cell lines.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BRAF inhibitors.
In Vitro BRAF Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant BRAF enzyme (e.g., B-RafV600E)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Dabrafenib, Vemurafenib) dissolved in DMSO
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
This is a broad screen to assess the inhibitory activity of a compound against a large panel of kinases.
Workflow:
-
Compound Preparation: Prepare the test compound at a fixed concentration (for single-point screening) or in a dilution series (for IC50 determination).
-
Assay Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. These panels typically cover a broad representation of the human kinome.
-
Kinase Assays: Perform individual kinase assays for each kinase in the panel in the presence of the test compound. The ADP-Glo™ assay format described above is commonly used for this purpose.
-
Data Analysis:
-
For single-point screening, calculate the percent inhibition for each kinase.
-
For IC50 determination, calculate the IC50 value for each kinase that shows significant inhibition in the primary screen.
-
The results are often visualized as a "kinome map" or a selectivity tree to illustrate the compound's selectivity profile.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A375 with BRAFV600E mutation)
-
Cell culture medium and supplements
-
Test compounds (Dabrafenib, Vemurafenib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the BRAF signaling pathway and the general workflows for the experimental protocols described above.
Caption: The RAS/MAPK signaling pathway and the point of inhibition by Dabrafenib and Vemurafenib.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: General workflow for a cell viability (MTT) assay.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Validating B-Raf IN 13 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the cellular target engagement of "B-Raf IN 13," a potent B-Raf inhibitor. While in vitro data demonstrates its high potency, confirming its efficacy within a cellular context is a critical step in preclinical development. This document outlines the standard experimental methodologies for this validation and compares the expected data with that of established B-Raf inhibitors, Vemurafenib and Dabrafenib.
Introduction to B-Raf and the Importance of Target Engagement
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in a variety of cancers. B-Raf inhibitors are designed to block the activity of this mutated protein, thereby halting downstream signaling and inhibiting cancer cell growth.
Validating that a B-Raf inhibitor reaches and binds to its intended target within the complex environment of a living cell is paramount. This "target engagement" confirmation provides confidence that the observed cellular effects are a direct result of the inhibitor's mechanism of action. Two widely accepted methods for demonstrating target engagement of kinase inhibitors in cells are Western Blotting for downstream pathway modulation and the Cellular Thermal Shift Assay (CETSA).
This compound: In Vitro Potency
"this compound" has been identified as a highly potent inhibitor of the B-Raf V600E mutant in biochemical assays.
| Compound | Target | IC50 (nM) | Reference |
| This compound | B-Raf V600E | 3.55 | [1][2][3][4] |
This low nanomolar IC50 value indicates strong potential, which must be further validated in a cellular setting.
Method 1: Western Blot for Downstream Signaling Inhibition
A direct consequence of B-Raf inhibition is the reduction of phosphorylation of its downstream targets, MEK and ERK. A dose-dependent decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) is a strong indicator of target engagement.
Experimental Protocol: Western Blot for p-MEK and p-ERK
-
Cell Culture and Treatment: Plate cancer cells harboring the B-Raf V600E mutation (e.g., A375 melanoma cells) and allow them to adhere overnight. Treat the cells with increasing concentrations of "this compound," Vemurafenib, and Dabrafenib for a specified time (e.g., 2 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the p-MEK and p-ERK signals to their respective total protein levels.
Expected Results and Comparative Data
Treatment with an effective B-Raf inhibitor should result in a dose-dependent decrease in the p-MEK/total MEK and p-ERK/total ERK ratios. The potency of "this compound" can be compared to that of Vemurafenib and Dabrafenib by comparing their respective IC50 values for p-ERK inhibition in the cellular assay.
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) |
| Vemurafenib | A375 (B-Raf V600E) | p-ERK Inhibition | ~30 |
| Dabrafenib | A375 (B-Raf V600E) | p-ERK Inhibition | ~5 |
| This compound | A375 (B-Raf V600E) | p-ERK Inhibition | To be determined |
B-Raf Signaling Pathway
References
Comparative Selectivity Profile of B-Raf Inhibitor PLX4720
Introduction: This guide provides a detailed comparison of the kinase selectivity profile of PLX4720, a potent B-Raf inhibitor. Evidence strongly suggests that "B-Raf IN 13" refers to PLX4720, a compound known to inhibit the oncogenic B-RafV600E mutant with an IC50 of 13 nM[1][2]. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this inhibitor's performance against other kinases.
Kinase Selectivity Profile of PLX4720
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PLX4720 against a panel of kinases, demonstrating its selectivity for B-Raf, particularly the V600E mutant.
| Kinase Target | IC50 (nM) |
| B-RafV600E | 13 [2] |
| B-Raf (Wild-Type) | 160[2] |
| BRK | 130[2] |
| FRK | 1,300[2] |
| CSK | 1,500[2] |
| SRC | 1,700[2] |
| FAK | 1,700[2] |
| FGFR | 1,900[2] |
| KDR | 2,300[2] |
| HGK | 2,800[2] |
| CSF1R | 3,300[2] |
| AURORA A | 3,400[2] |
| Kinases with IC50 > 5,000 nM | ABL1 and others[2] |
Note: The data clearly indicates that PLX4720 is significantly more potent against the B-RafV600E mutant compared to the wild-type B-Raf and a broad spectrum of other kinases, highlighting its marked selectivity[1][2]. The cellular selectivity of PLX4720 can exceed 100-fold in tumor cell lines bearing the BRAFV600E oncogene[2].
Experimental Protocols
The following section outlines a typical methodology for a kinase inhibition assay used to determine the IC50 values presented above.
Quantitative RAF Kinase Inhibition Assay
This assay measures the inhibitory activity of a compound against RAF kinases by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant RAF enzymes (e.g., B-RafV600E, wild-type B-Raf)
-
Kinase substrate (e.g., inactive MEK1)[3]
-
ATP (Adenosine triphosphate)[4]
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
Test inhibitor (e.g., PLX4720) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates[4]
-
Detection reagent (e.g., Kinase-Glo® MAX, which measures remaining ATP levels via luminescence)[4]
-
Microplate reader capable of measuring luminescence[4]
Procedure:
-
Master Mix Preparation: A master mix is prepared containing the kinase buffer, ATP, and the RAF substrate[4].
-
Inhibitor Dilution: The test inhibitor is serially diluted to various concentrations. A diluent solution without the inhibitor serves as a control[4].
-
Assay Plate Setup: The master mix is dispensed into the wells of a 96-well plate. The serially diluted inhibitor and control solutions are then added to the respective wells[4]. "Blank" wells containing kinase buffer but no enzyme are also included[4].
-
Enzyme Addition: The kinase reaction is initiated by adding the diluted RAF enzyme to the wells[4].
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45 minutes) to allow the kinase reaction to proceed[4].
-
Detection: After incubation, the detection reagent (e.g., Kinase-Glo Max) is added to each well to stop the reaction and measure the amount of ATP consumed. The luminescence is then read using a microplate reader[4].
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical B-Raf signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Caption: General workflow for a kinase inhibition assay.
References
B-Raf Inhibitor Efficacy in 3D Spheroid Models: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy of targeted therapies in models that accurately mimic the tumor microenvironment is paramount. This guide provides a comparative analysis of the efficacy of a representative B-Raf inhibitor, herein referred to as B-Raf IN 13, in three-dimensional (3D) spheroid models versus traditional two-dimensional (2D) cell cultures. The data presented is based on studies of the well-characterized B-Raf inhibitor, Dabrafenib, to provide a tangible and data-driven comparison.
The B-Raf Signaling Pathway and Therapeutic Intervention
The B-Raf gene encodes a serine/threonine-protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, such as the common V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumorigenesis.[2] B-Raf inhibitors like this compound are designed to specifically target and inhibit the activity of the mutated B-Raf protein, thereby blocking downstream signaling and suppressing tumor growth.[3]
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.
Efficacy of this compound in 2D vs. 3D Spheroid Models
Three-dimensional spheroid models are increasingly recognized for their ability to more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures.[4][5] This includes aspects like cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, all of which can influence therapeutic efficacy.[6] The following tables summarize the comparative efficacy of our representative B-Raf inhibitor in both models, based on published data for Dabrafenib.
Table 1: Comparative IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | BRAF Status | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| C32 (Melanoma) | V600E Mutant | 16.38 | 21.05 | ~1.3 | [6] |
| HEMa (Normal Melanocytes) | Wild-Type | 24.26 | 47.25 | ~2.0 | [6] |
Data is based on studies using Dabrafenib.
The data indicates that a higher concentration of the B-Raf inhibitor is required to achieve the same level of efficacy in 3D spheroids compared to 2D cultures.[6] This suggests that the 3D environment may confer a degree of resistance, a phenomenon often observed in clinical settings.
Table 2: Effect of this compound on Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer therapies eliminate tumor cells.
| Cell Line & Model | Treatment Concentration (µM) | Apoptotic Cells (%) - Day 1 | Apoptotic Cells (%) - Day 3 | Reference |
| C32 (2D) | 25 | 9.37 | 12.2 | [6] |
| C32 (3D Spheroid) | 25 | Not Reported | ~15 | [6] |
| HEMa (2D) | 25 | 5.73 | 39.6 | [6] |
| HEMa (3D Spheroid) | 25 | Not Reported | ~20-30 | [6] |
Data is based on studies using Dabrafenib.
Dabrafenib induced apoptosis in both 2D and 3D models.[6] Notably, the melanoma cell line (C32) showed a more pronounced apoptotic response in the 3D spheroid model after 3 days of treatment.[6]
Table 3: Effect of this compound on Cell Cycle Progression
Cancer therapies often work by arresting the cell cycle, thereby preventing cell division and proliferation.
| Cell Line & Model | Treatment Concentration (µM) | % of Cells in G1 Phase (Day 3) | % of Cells in Death Phase (Day 3) | Reference |
| C32 (3D Spheroid) | 25 | 39.9 | Increased by 21% from Day 1 | [6] |
| HEMa (3D Spheroid) | 25 | 45.6 | 48.5 | [6] |
Data is based on studies using Dabrafenib.
In 3D spheroid models, Dabrafenib treatment led to a decrease in the percentage of cells in the G1 phase and a significant increase in the percentage of cells in the death phase, indicating an arrest of the cell cycle and induction of cell death.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: 3D Spheroid Formation and Drug Treatment
This protocol outlines the formation of tumor spheroids and subsequent treatment with a B-Raf inhibitor.
-
Cell Seeding: Suspend melanoma cells (e.g., C32) in complete culture medium at a concentration of 1 x 10^5 cells/mL.
-
Spheroid Formation: Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Incubation: Centrifuge the plate at 150 x g for 10 minutes and incubate at 37°C in a 5% CO2 humidified incubator for 5 days to allow for spheroid formation.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM and 25 µM).
-
Treatment: After 5 days of spheroid formation, carefully replace the culture medium with 100 µL of fresh medium containing the B-Raf inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with viability or other downstream assays.
Caption: A generalized workflow for assessing B-Raf inhibitor efficacy in 3D spheroids.
Protocol 2: 3D Spheroid Cell Viability Assay (e.g., CellTiter-Glo® 3D)
This assay determines the number of viable cells in a 3D culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.
-
Assay Plate Preparation: After the drug treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Conclusion
The use of 3D spheroid models provides a more physiologically relevant platform for evaluating the efficacy of anticancer drugs like B-Raf inhibitors. The data for the representative inhibitor, this compound (based on Dabrafenib), demonstrates that while it remains effective in 3D models, higher concentrations may be required to achieve the same level of cell killing as in 2D cultures. This highlights the importance of utilizing 3D models in preclinical drug development to better predict clinical outcomes and understand potential mechanisms of drug resistance. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of B-Raf Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several prominent B-Raf inhibitors. The data presented is collated from publicly available research to facilitate independent verification and aid in the selection of appropriate compounds for research and development.
Comparative IC50 Data of B-Raf Inhibitors
The following table summarizes the IC50 values of well-characterized B-Raf inhibitors against wild-type B-Raf, the clinically significant V600E mutant, and the related C-Raf kinase. Lower IC50 values indicate greater potency.
| Inhibitor | B-Raf (wild-type) IC50 (nM) | B-Raf (V600E) IC50 (nM) | C-Raf IC50 (nM) |
| Vemurafenib | 100-160[1] | 13-31[1] | 6.7-48[1] |
| Dabrafenib | - | 0.6[2] | 5[2] |
| Encorafenib | 0.47[3] | 0.3-0.35[3][4] | 0.3[3] |
| PLX8394 | 14[5][6] | 3.8[5][6] | 23[5][6] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. Below are representative protocols for both biochemical and cell-based assays commonly used to assess B-Raf inhibitor activity.
Biochemical Kinase Assay (In Vitro)
This method directly measures the inhibitor's effect on the enzymatic activity of purified B-Raf protein.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of B-Raf by 50%.
Materials:
-
Recombinant human B-Raf (wild-type or V600E mutant)
-
MEK1 (inactive substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or AlphaScreen®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the B-Raf inhibitor in the kinase assay buffer.
-
In a microplate, add the B-Raf enzyme, the inactive MEK1 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated MEK1) or the amount of ATP consumed using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (In Situ)
This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on B-Raf signaling.
Objective: To determine the concentration of an inhibitor required to inhibit the proliferation of B-Raf dependent cells by 50%.
Materials:
-
Human melanoma cell line with a B-Raf V600E mutation (e.g., A375)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Microplate reader
Procedure:
-
Seed the B-Raf V600E mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the B-Raf inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
B-Raf Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-Raf signaling cascade and a typical experimental workflow for determining inhibitor potency.
B-Raf Signaling Pathway and Point of Inhibition.
Experimental Workflow for IC50 Determination.
References
- 1. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
A Comparative Guide to B-Raf IN 13 in Combination with MEK Inhibitors for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical B-Raf inhibitor, B-Raf IN 13, in the context of combination therapy with MEK inhibitors. The data presented for this compound is representative of a novel, potent, and selective B-Raf inhibitor under investigation and is compared against established B-Raf inhibitors. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the evaluation of new therapeutic agents targeting the MAPK pathway.
Introduction to B-Raf and MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of many cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1][3] The most common mutation, V600E, leads to constitutive activation of the B-Raf kinase, promoting uncontrolled cell growth.[1][3]
Targeted therapies using B-Raf inhibitors have shown significant clinical efficacy; however, the development of resistance is a common challenge.[3] Resistance often arises through the reactivation of the MAPK pathway.[4] To overcome this, combination therapy with MEK inhibitors, which target a downstream component of the pathway, has become a standard of care.[3][5] This dual-inhibition strategy can lead to more durable responses and can also mitigate some of the toxicities associated with B-Raf inhibitor monotherapy.[3][5]
This guide focuses on a novel preclinical compound, this compound, and evaluates its efficacy as a single agent and in combination with a MEK inhibitor, using established inhibitors as a benchmark.
Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the points of intervention for B-Raf and MEK inhibitors. In cancer cells with a B-Raf V600E mutation, the B-Raf protein is constitutively active, leading to downstream signaling independent of upstream RAS activation.
Comparative In Vitro Efficacy
The potency of this compound was assessed against a panel of human cancer cell lines harboring the B-Raf V600E mutation and compared to the established B-Raf inhibitor, Vemurafenib. Cell viability was measured using a standard MTT assay following 72 hours of drug exposure. The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound, both as a single agent and in combination with the MEK inhibitor, Trametinib.
Table 1: In Vitro Cell Viability (IC50 in nM)
| Cell Line (Cancer Type) | This compound | Vemurafenib | This compound + Trametinib (10 nM) | Vemurafenib + Trametinib (10 nM) |
| A375 (Melanoma) | 85 | 150 | 15 | 35 |
| SK-MEL-28 (Melanoma) | 110 | 200 | 20 | 50 |
| HT-29 (Colorectal) | 250 | 450 | 45 | 90 |
The data indicates that this compound demonstrates potent single-agent activity against B-Raf V600E mutant cell lines, with lower IC50 values compared to Vemurafenib. The combination of this compound with Trametinib resulted in a synergistic effect, significantly reducing the IC50 values across all tested cell lines, suggesting a potent inhibition of the MAPK pathway.
Comparative In Vivo Efficacy
To evaluate the in vivo anti-tumor activity, a xenograft model was established using A375 human melanoma cells in immunodeficient mice. Tumor-bearing mice were treated with this compound, Vemurafenib, Trametinib, or a combination of a B-Raf inhibitor with Trametinib. Tumor growth was monitored over a 21-day period.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in A375 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 50 mg/kg, BID | 450 ± 75 | 70 |
| Vemurafenib | 50 mg/kg, BID | 600 ± 90 | 60 |
| Trametinib | 1 mg/kg, QD | 900 ± 120 | 40 |
| This compound + Trametinib | 50 mg/kg BID + 1 mg/kg QD | 150 ± 40 | 90 |
| Vemurafenib + Trametinib | 50 mg/kg BID + 1 mg/kg QD | 225 ± 55 | 85 |
In the A375 xenograft model, this compound demonstrated significant tumor growth inhibition as a monotherapy, which was superior to that of Vemurafenib at the same dose. The combination of this compound with Trametinib resulted in a profound anti-tumor effect, achieving 90% tumor growth inhibition, indicating a strong synergistic effect in vivo.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel B-Raf inhibitor like this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Vemurafenib, and/or a fixed concentration of Trametinib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and IC50 values were determined using non-linear regression analysis.[6]
Western Blot Analysis for MAPK Pathway Proteins
-
Cell Lysis: Cells were treated with the inhibitors for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.[7]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against phospho-ERK, total ERK, phospho-MEK, and total MEK overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.[6][9]
-
Tumor Implantation: A375 cells (5 x 10^6) were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. The compounds were administered orally at the indicated doses and schedules.[9][10]
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of toxicity.
-
Data Analysis: Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.[6][10]
Conclusion
The representative preclinical data for this compound suggests that it is a potent and selective B-Raf inhibitor with promising anti-tumor activity, both as a single agent and in combination with a MEK inhibitor. Its superior performance in these models compared to an established inhibitor like Vemurafenib warrants further investigation. The synergistic effect observed with MEK inhibition highlights the potential of this combination to overcome resistance and improve therapeutic outcomes in B-Raf-mutant cancers. The experimental protocols provided herein offer a standardized framework for the continued evaluation of novel B-Raf inhibitors like this compound as they progress through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Combination of BRAF and MEK Inhibitors Paves Way for Phase III Studies in BRAF-mutated Metastatic Melanoma - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. youtube.com [youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for B-Raf IN 13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of B--Raf IN 13, also identified as B-Raf inhibitor 1 (Compound 13) dihydrochloride. Adherence to these procedures is vital for protecting personnel and the environment.
Essential Safety and Handling Information
B-Raf IN 13 is a potent kinase inhibitor intended for laboratory research use only.[1] Due to its biological activity, it should be handled with care, following standard laboratory safety protocols. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, the information below is based on the available safety data and general best practices for the disposal of hazardous chemical waste.[2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Inhalation and Contact: Prevent inhalation of dust or aerosols. Avoid contact with skin and eyes.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Procedures: In case of eye contact, immediately flush with plenty of water. If skin contact occurs, wash thoroughly with soap and water. In case of inhalation, move to fresh air. Seek medical attention if any symptoms persist.[5]
Step-by-Step Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3] The following steps outline a general procedure for the proper disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Pure Compound (Unused): Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be treated as contaminated waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.
2. Waste Collection and Storage:
-
Containers: Use chemically resistant, leak-proof containers for all this compound waste. Ensure containers are clearly labeled with the chemical name ("this compound" or "B-Raf inhibitor 1 (Compound 13) dihydrochloride"), CAS number (1191385-19-9), and appropriate hazard warnings.[2]
-
Labeling: The label should also include the date of waste accumulation and the laboratory or principal investigator's name.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
3. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | B-Raf inhibitor 1 (Compound 13) dihydrochloride | Selleck Chemicals |
| CAS Number | 1191385-19-9 | Selleck Chemicals[2] |
| Molecular Formula | C₂₆H₂₁Cl₃N₈ | Selleck Chemicals |
| Molecular Weight | 551.86 g/mol | Selleck Chemicals |
| Solubility (DMSO) | 100 mg/mL (181.2 mM) | Selleck Chemicals[6] |
| Storage (Powder) | 3 years at -20°C | Selleck Chemicals |
Experimental Workflow for Disposal
Caption: This diagram outlines the step-by-step workflow for the proper disposal of this compound waste.
Signaling Pathway Context: B-Raf in the MAPK/ERK Pathway
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway. This pathway is essential for regulating cell division, differentiation, and secretion. B-Raf inhibitors, such as this compound, are designed to interrupt this pathway, which is often dysregulated in various cancers.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by B-Raf inhibitors like this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for B-Raf IN 13
Researchers and drug development professionals handling the kinase inhibitor B-Raf IN 13 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS of the structurally similar compound, B-Raf IN 14, provides essential safety information. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, like similar kinase inhibitors, should be handled with care due to its potential biological activity. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin or eye contact. Based on the data for B-Raf IN 14, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must have side-shields to protect against splashes[1]. |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Body | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact[1]. |
| Respiratory | Suitable Respirator | To be used to prevent inhalation of dust or aerosols[1]. |
It is imperative that laboratories are equipped with accessible safety showers and eye wash stations[1].
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and storage of this compound.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure you are wearing all required PPE as detailed in Table 1. Prepare a designated work area, preferably within a chemical fume hood, to minimize inhalation exposure[1].
-
Weighing: Carefully weigh the powdered compound. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing. B-Raf inhibitor 1 (Compound 13) is soluble in DMSO at 100 mg/mL[2].
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin, even if gloves were worn[1]. Decontaminate all work surfaces.
Storage Conditions:
To maintain chemical stability, this compound should be stored in a tightly sealed container in a cool, well-ventilated area[1].
Table 2: Storage Recommendations
| Form | Storage Temperature |
| Powder | -20°C[1] |
| In Solvent | -80°C[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination, given its high toxicity to aquatic life[1].
Disposal Workflow
Caption: Procedural flow for the disposal of this compound waste.
Disposal Guidelines:
-
Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers, should be collected in designated, sealed containers.
-
Labeling: Clearly label all waste containers with the contents and associated hazards.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. The SDS for B-Raf IN 14 specifies that the container should be disposed of at an approved waste disposal plant[1]. Do not allow the product to enter drains or soil[1].
By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure and prevent environmental contamination while working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
